This compound is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2. [1] [2] It was discovered by Incyte Corporation and subsequently licensed to Eli Lilly and Company in December 2009 through an exclusive worldwide agreement for development and commercialization in inflammatory and autoimmune diseases. [1] [3]
The following table summarizes the major milestones in the drug's development pathway:
| Year | Milestone | Details |
|---|---|---|
| 2009 | Lilly and Incyte Collaboration | Exclusive worldwide license and collaboration agreement signed. [3] |
| Q1 2016 | First Regulatory Submissions | Applications submitted to the US FDA, European Union, and Japan for rheumatoid arthritis (RA). [3] |
| Dec 2016 | Positive CHMP Opinion | European Medicines Agency's committee recommended approval for RA. [3] |
| Feb 2017 | First Approval | Approved in the European Union for moderate-to-severe active RA. [1] |
| May 2018 | US FDA Approval for RA | Approved for adults with moderately-to-severely active RA who had an inadequate response to TNF antagonists. [1] |
| Mar 2020 | Breakthrough Therapy Designation | US FDA granted designation for alopecia areata (AA). [4] |
| Nov 2020 | COVID-19 Emergency Use Authorization (EUA) | EUA for use in combination with remdesivir for hospitalized COVID-19 patients. [1] |
| May 2022 | US FDA Approval for COVID-19 | Full approval for hospitalized adults requiring supplemental oxygen. [1] |
| Jun 2022 | US FDA Approval for Alopecia Areata | Approved for severe alopecia areata, becoming the first systemic treatment for this condition. [1] |
| 2023-2025 | Expansion into New Indications | Phase 3 trials initiated or ongoing for adolescent alopecia areata (BRAVE-AA-PEDS) and type 1 diabetes (BARICADE programs). [5] [6] |
This compound's therapeutic effects stem from its dual mechanism: immunomodulation via JAK-STAT inhibition and, relevant to COVID-19, potential antiviral activity via Numb-Associated Kinase (NAK) inhibition. [7]
The JAK-STAT pathway is a central hub for signaling of over 50 cytokines. [8] this compound exhibits higher affinity for JAK1 (IC₅₀ = 5.9 nM) and JAK2 (IC₅₀ = 5.7 nM) compared to TYK2 (IC₅₀ = 53 nM) and JAK3 (IC₅₀ > 400 nM). [1] By reversibly inhibiting JAK1 and JAK2, it modulates the signaling of multiple cytokines implicated in inflammatory diseases, including IL-6, IL-2, IL-10, IFN-γ, and G-CSF. [1] [7] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of inflammatory genes in the nucleus. [2] [9]
The DOT script below generates a diagram of this core signaling pathway and the site of this compound's inhibition.
Diagram 1: this compound inhibits JAK-STAT signaling, preventing inflammatory gene transcription.
The DOT script below illustrates this proposed anti-viral mechanism and its relationship to the anti-cytokine effect.
Diagram 2: this compound's dual anti-viral and anti-cytokine mechanism of action in COVID-19.
The development of this compound was supported by a robust clinical trial program. The table below summarizes efficacy data from pivotal trials across its three main indications.
| Indication | Trial Name / Type | Key Efficacy Endpoint(s) | Results |
|---|---|---|---|
| Rheumatoid Arthritis | RA-BEACON (Phase 3) [1] | ACR20 response at 12 weeks | Significant improvement vs placebo in patients with inadequate response to TNF antagonists. |
| Alopecia Areata (Adults) | BRAVE-AA1 & AA2 (Phase 3) [1] [5] | Proportion achieving SALT ≤20 (≥80% scalp hair coverage) at 36 weeks | 4 mg: ~35% 2 mg: ~22% Placebo: ~5% | | Alopecia Areata (Adolescents) | BRAVE-AA-PEDS (Phase 3) [5] | SALT ≤20 at 52 weeks | 4 mg: 54.1% 2 mg: 31.0% | | COVID-19 | ACTT-2 (Phase 3) [1] | Median time to recovery (this compound + Remdesivir vs Placebo + Remdesivir) | 7 days vs 8 days (Hazard Ratio: 1.16) | | Type 1 Diabetes | BANDIT (Phase 2) [6] | C-peptide preservation (beta cell function) at 48 weeks | this compound group showed increased insulin production and decreased insulin requirements vs placebo. |
To support your research, here are detailed methodologies from key pre-clinical and clinical studies.
This protocol confirmed this compound's anti-cytokine and anti-viral activity.
This study investigated the efficacy of this compound in a multiple sclerosis model.
The favorable pharmacokinetic profile of this compound supported its once-daily oral dosing. [1] [2]
| Parameter | Value |
|---|---|
| Bioavailability | ~79% [1] |
| Tmax (Time to Cmax) | 1 hour (range 0.5-3h) [1] [2] |
| Protein Binding | 50% [1] |
| Metabolism | Minimal (<10% via CYP3A4) [1] |
| Elimination Half-life | ~12.5 hours [1] |
| Excretion | Urine (75%), Faeces (20%) [1] |
| Recommended Dosage (Adult) | RA: 2 mg once daily. Alopecia Areata: 2 mg once daily, may increase to 4 mg. COVID-19: 4 mg once daily for 14 days or until discharge. [2] |
The development of this compound continues to expand into new autoimmune areas.
Baricitinib is cleared predominantly by renal excretion, with hepatic metabolism involving CYP3A4 constituting a minor pathway. The table below summarizes its key pharmacokinetic characteristics:
| Parameter | Description |
|---|---|
| Primary Route of Elimination | Renal excretion of unchanged drug (~75%) [1] [2]. |
| Role of Hepatic Metabolism | Minor (<10% of the dose) [1] [3] [2]. |
| Key Metabolizing Enzyme | CYP3A4 (oxidation) [1]. |
| Protein Binding | Approximately 50% [1] [4]. |
| Elimination Half-life | ~12 hours [1] [4]. |
| Bioavailability | ~79% - 97% [1] [4]. |
The following diagram illustrates the primary clearance routes and the minimal involvement of CYP3A4 in this compound's overall disposition:
Clinical pharmacology studies confirm that the minimal role of CYP3A4 translates to a lack of clinically relevant interactions with inhibitors or inducers of this enzyme.
| Concomitant Drug (Role) | Effect on this compound Exposure (AUC) | Clinical Conclusion |
|---|---|---|
| Ketoconazole (strong CYP3A4 inhibitor) | No significant effect [5] [6]. | No dose adjustment needed [1]. |
| Fluconazole (CYP2C19/CYP2C9/3A4 inhibitor) | No significant effect [6]. | No dose adjustment needed. |
| Rifampicin (potent CYP3A4 inducer) | Decreased by ~34% [6]. | Not considered clinically significant; no dose adjustment recommended [1]. |
Beyond CYP-mediated interactions, one transporter-based interaction is clinically notable:
For researchers and clinicians, the data on this compound underscores several key points:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for baricitinib against the JAK family members, illustrating its selectivity [1] [2] [3].
| JAK Family Member | IC₅₀ (nmol/L) | Relative Specificity |
|---|---|---|
| JAK1 | 5.9 | High affinity [1] [2] |
| JAK2 | 5.7 | High affinity [1] [2] |
| TYK2 | 53 | ~9-fold less potency than JAK1/2 [1] [4] |
| JAK3 | 560 to >400 | ~95-fold to >68-fold less potency than JAK1/2 [1] [2] [3] |
This compound functions as an ATP-competitive kinase inhibitor, binding to the adenosine triphosphate-binding cleft of JAK1 and JAK2 [2]. This action prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, thereby modulating the transcription of genes involved in inflammatory and immune responses [5] [6] [4].
The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound inhibition:
This compound inhibits JAK proteins, blocking the JAK-STAT signaling pathway and subsequent inflammatory gene transcription.
The efficacy of this compound has been evaluated in various in vitro and cellular models to understand its impact on immune cell functions.
A 2024 study used multiparameter flow cytometry to examine the effects of several JAK inhibitors, including this compound, on B-cell differentiation and function [7].
1. Experimental Protocol: Plasmablast Differentiation Assay
2. Key Findings: this compound, along with tofacitinib and upadacitinib, demonstrated a dose-dependent inhibitory effect on plasmablast differentiation and subsequent immunoglobulin production [7]. This compound showed a two-fold decrease in plasmablast frequency at 1000 nM, though with greater donor variability compared to other inhibitors [7]. Filgotinib showed no significant effect [7]. The study concluded that the effect was primarily on B-cell stimulation and proliferation, rather than on already differentiated cells [7].
The experimental workflow for this B-cell study is summarized below:
Workflow for evaluating the effect of JAK inhibitors on B-cell differentiation in vitro.
Further mechanistic studies have investigated the direct impact of JAK inhibition on downstream STAT signaling [7].
1. Experimental Protocol: STAT Phosphorylation Assay
2. Key Findings: All tested JAK inhibitors, except filgotinib, inhibited IL-2 or IL-21-induced STAT3 phosphorylation [7]. All inhibitors, including filgotinib, suppressed STAT5 phosphorylation, though higher concentrations of filgotinib were required [7]. This indicates that different JAK inhibitors have distinct effects on specific STAT signaling nodes [7].
For a comprehensive profile, key pharmacokinetic parameters are summarized below. This compound has a relatively short half-life, which contributes to its convenient once-daily dosing [1] [5] [6].
| Parameter | Value | Context |
|---|---|---|
| Bioavailability | ~79-80% [6] [4] | High |
| Time to Cₘₐₓ (Tₘₐₓ) | ~1 hour (range 0.5-3 h) [8] [5] | Rapid absorption |
| Protein Binding | ~50% [8] [5] [6] | Moderate |
| Volume of Distribution (Vd) | ~76 L [8] [5] | Extensive tissue distribution |
| Metabolism | <10% via CYP3A4 [1] [5] [6] | Minimal hepatic metabolism |
| Primary Route of Elimination | Renal (~75% unchanged) [1] [8] [5] | Renal impairment requires dose adjustment |
| Elimination Half-Life | ~12.5 hours [1] [5] [6] |
The pharmacodynamic properties of this compound directly translate to its clinical use and dosing strategies.
Dosing and Administration: The 4 mg once-daily dose was identified in population models to offer the optimum benefit-risk balance, with the 2 mg dose also providing an acceptable profile [1] [3]. Dose reduction is recommended for patients with moderate renal impairment, those taking strong OAT3 inhibitors like probenecid, and those aged 65 years or older with a history of infections [1] [8].
Therapeutic Versatility: By inhibiting signaling pathways of cytokines like IL-6, IL-12, IL-23, and type I and II interferons, this compound has demonstrated efficacy in a spectrum of immune-mediated diseases beyond rheumatoid arthritis, including alopecia areata, atopic dermatitis, and as an anti-inflammatory agent in severe COVID-19 [8] [5] [4].
For research and development professionals, the specific pharmacokinetic properties and experimental methodologies are crucial.
The following table summarizes key pharmacokinetic parameters of baricitinib [1] [2] [3].
| Parameter | Description |
|---|---|
| Bioavailability | ~80% [2] [3]. |
| Tmax (Time to Cmax) | ~1 hour (range 0.5-3 hours) [2] [3]. |
| Protein Binding | ~50% [1] [2]. |
| Metabolism | <10% metabolized, primarily by CYP3A4 [1] [2]. |
| Primary Route of Elimination | Renal excretion (~75%, mostly unchanged drug) [1] [2]. |
| Elimination Half-Life | ~12 hours (in patients with RA or AD) [1] [2]. |
The following diagram and protocol detail a methodology for assessing the pharmacodynamic effect of this compound on STAT3 phosphorylation (pSTAT3) in immune cells, based on a recent study [4].
Experimental workflow for assessing this compound's inhibition of STAT3 phosphorylation.
Key Methodological Details [4]:
This compound's therapeutic effects are mediated through the inhibition of the JAK-STAT signaling pathway, which is central to the pathogenesis of multiple immune-mediated diseases.
This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.
Pathway Specifics by Disease [1] [5] [4]:
Baricitinib functions as a reversible inhibitor of Janus kinases (JAKs), intracellular enzymes crucial for signaling cytokines and growth factors involved in immune responses [1]. It exhibits higher affinity for JAK1 and JAK2 compared to JAK3 and TYK2 [1] [2].
The diagram below illustrates how this compound inhibits cytokine signaling via the JAK-STAT pathway.
This compound inhibits JAK1/JAK2, blocking JAK-STAT pathway and inflammatory gene transcription.
This compound is approved for several immune-mediated conditions, with dosage adjustments required based on specific indications and patient renal function [1].
| Indication | Approved Age Group | Recommended Dosage | Key Considerations |
|---|---|---|---|
| Rheumatoid Arthritis [1] | Adults | 2 mg once daily | May be used as monotherapy or in combination with other DMARDs. |
| COVID-19 [1] | Adults & Pediatrics (≥2 years, under EUA) | 4 mg once daily for 14 days or until discharge | For hospitalized patients requiring supplemental oxygen/ventilation. |
| Alopecia Areata [1] | Adults | Initial: 2 mg once daily; May increase to 4 mg | For severe cases; reduce to 2 mg after adequate response. | | Juvenile Idiopathic Arthritis (JIA) [4] | Pediatrics (2 to <18 years) | (Under clinical investigation) | Efficacy shown in the Phase 3 JUVE-BASIS trial. |
Renal Impairment Dosing is critical for safety [1]:
This compound demonstrates efficacy in clinical trials, with emerging biomarkers offering potential for predicting treatment response.
To evaluate this compound's immunomodulatory effects in a research setting, you can measure its inhibition of STAT3 phosphorylation (pSTAT3) in immune cells. The following protocol is adapted from a 2025 study on Systemic Lupus Erythematosus (SLE) [3].
Objective: To quantify the inhibitory effect of this compound on IL-6- or IL-15-induced STAT3 phosphorylation in human PBMCs using flow cytometry [3].
Materials:
Workflow: The experimental procedure for evaluating this compound's effect on STAT3 phosphorylation is outlined below.
Workflow for evaluating this compound inhibition of STAT3 phosphorylation in immune cell subsets.
Understanding the safety profile of this compound is crucial for clinical decision-making. A 2025 large-scale meta-analysis provides a direct comparison with TNF antagonists [6].
Summary of Comparative Safety (vs. TNF Antagonists) [6]:
| Safety Outcome | Incidence with JAKi (per 100 person-years) | Incidence with TNFi (per 100 person-years) | Pooled Hazard Ratio [95% CI] |
|---|---|---|---|
| Serious Infections | 3.79 | 3.03 | 1.05 [0.97–1.13] |
| Malignant Neoplasms | 1.00 | 0.94 | 1.02 [0.90–1.16] |
| Major Adverse Cardiovascular Events (MACE) | 0.72 | 0.66 | 0.91 [0.80–1.04] |
| Venous Thromboembolism (VTE) | 0.57 | 0.52 | 1.26 [1.03–1.54] |
Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), with a higher affinity for JAK1 and JAK2 [1]. The table below summarizes its core molecular characteristics.
| Property | Description |
|---|---|
| Drug Name | This compound (INCB028050) [2] |
| Molecular Target | Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2) [1] |
| Primary Mechanism | Inhibits JAK-STAT signaling pathway by blocking phosphorylation of STAT proteins (STAT1, STAT3, STAT4) [2] [3] |
| Key Affected Pathways | JAK-STAT, NF-κB (indirectly via cytokine reduction) [4] |
| Key Inhibited Cytokines | IL-6, IL-23, IFN-γ, CSF-1, GM-CSF, and multiple chemokines (e.g., CCL2, CCL3, CXCL10) [2] [3] [4] |
This compound exerts its effects by modulating the JAK-STAT signaling pathway, which is crucial for the expression of various inflammatory cytokines. The following diagram illustrates this core mechanism and its therapeutic consequences in autoimmune and inflammatory diseases.
This compound inhibits JAK-STAT signaling, preventing pro-inflammatory gene transcription.
Preclinical studies have validated this compound's efficacy across multiple disease models. The table below summarizes key quantitative findings.
| Disease Model | Species | Dosing (mg/kg/day) | Key Efficacy Findings | Proposed Mechanism in Model |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis model [2] | Mouse | 3 & 10 (oral gavage) | Delayed disease onset; decreased severity; reduced demyelination & immune cell infiltration in spinal cord. | ↓ Th1/Th17 cell proportions; ↓ IFN-γ & IL-17; ↓ RORγt & T-bet mRNA; ↓ p-STAT1/3/4. |
| Collagen Antibody-Induced Arthritis (CAIA) - Rheumatoid Arthritis model [4] | Mouse | 40 (oral gavage) | Improved arthritis score & grip strength; suppressed tactile allodynia (neuropathic pain). | ↓ IL-6/JAK/STAT3 pathway in DRG neurons; ↓ CSF-1 expression. |
| Acute Peritonitis & Systemic Inflammatory Response (SIRS) [3] | Mouse | 40 (intraperitoneal) | Reduced neutrophil infiltration; decreased pro-inflammatory cytokines (TNF-α, IL-6) in peritoneal fluid; improved survival. | Inhibited activation of macrophages & neutrophils; ↓ ROS production. |
| Zymosan/LPS-Induced Innate Immune Activation (in vitro) [3] | Mouse (Peritoneal Macrophages) | 1 - 5 µM | Suppressed mRNA transcription of Il6, Ccl2, Ccl3, Cxcl10, Csf3 induced by TLR agonists. | Direct inhibition of JAK-STAT and NF-κB pathways in innate immune cells. |
A 2022 study performed allometric scaling to predict human pharmacokinetics of this compound from preclinical data [5]. The table below compares predicted versus observed human values.
| Parameter | Simple Allometry (SA) Prediction | Reported Human Value (Observed) | Notes |
|---|---|---|---|
| Volume of Distribution (Vd) | 65.3 L | 76 L (Reported as 75.5 L) | Good agreement between prediction and observation [5]. |
| Clearance (Cl) | 245 mL/min | 170 mL/min | SA prediction was closer than methods using correction factors [5]. |
| Bioavailability | - | ~97% [1] | Rapidly absorbed, reaching peak plasma concentration in 1.5 hours on average [1]. |
| Elimination Half-life | - | ~12 hours [1] | Primarily cleared renally (~75%) [1] [5]. |
Here are the methodologies for key experiments cited in the search results, providing a blueprint for experimental replication.
The workflow for these in vitro and in vivo studies is summarized in the following diagram.
Workflow of key preclinical models and analyses for this compound.
Despite extensive data, several research gaps remain. The long-term safety profile of this compound, especially in pediatric populations, requires continued monitoring as real-world evidence grows [6] [7]. Furthermore, while preclinical data is robust in established disease models, its efficacy in preventing or treating earlier disease stages (e.g., pre-clinical type 1 diabetes) is still under investigation [8].
Baricitinib (Olumiant) represents a significant advancement in the treatment of immune-mediated inflammatory diseases as a selective Janus kinase (JAK) 1/2 inhibitor. Initially approved for rheumatoid arthritis, its therapeutic applications have expanded to include alopecia areata, atopic dermatitis, and most notably, COVID-19 management in hospitalized patients requiring supplemental oxygen. The U.S. Food and Drug Administration granted emergency use authorization for this compound in COVID-19 treatment in 2021, followed by full approval in 2022. Despite its established efficacy, this compound therapy presents notable challenges, including significant inter-patient variability in pharmacokinetic parameters and potential adverse effects such as elevated liver enzymes, thrombocytosis, neutropenia, and venous thromboembolism. These factors, combined with its narrow therapeutic index in critically ill patients, necessitate precise drug monitoring to optimize clinical outcomes while minimizing toxicity risks.
Therapeutic Drug Monitoring (TDM) has emerged as an essential strategy for this compound treatment individualization, particularly in special populations such as critically ill COVID-19 patients, pediatric populations, and those with renal or hepatic impairment. Recent studies have demonstrated high inter-patient variability in this compound plasma exposure, with coefficients of variation exceeding 50% in some cohorts. This variability stems from multiple factors including altered organ function, drug-drug interactions, inflammation-driven changes in drug metabolism, and demographic variables. The development of robust, sensitive, and rapid bioanalytical methods for this compound quantification is therefore paramount for successful TDM implementation. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard technique for this application, offering the necessary sensitivity, specificity, and throughput required for clinical monitoring.
The development of UPLC-MS/MS methods for this compound quantification has focused on achieving rapid separation while maintaining optimal sensitivity and resolution. Current methodologies utilize reversed-phase chromatography with sub-2μm particle columns to achieve high efficiency separation. The stationary phase of choice is typically a C18 column, such as the Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) or similar dimensions, maintained at 40°C to ensure retention time reproducibility. For mobile phase composition, two predominant approaches have emerged: isocratic and gradient elution. The isocratic method employs a simplified mixture of acetonitrile and 0.1% formic acid in water (65:35, v/v), enabling ultra-fast analysis within 1 minute. Alternatively, gradient methods utilize programmed changes from high aqueous to high organic composition over 1.5-2 minutes, enhancing separation flexibility for complex matrices.
A particularly innovative approach has been implemented using hydrophilic interaction liquid chromatography (HILIC) with an Acquity UPLC HILIC BEH (2.1 × 50 mm, 1.7 μm) column. This method employs a mobile phase consisting of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) in a 97:3 ratio, capitalizing on the compound's polarity for optimal retention and separation. The flow rate is typically maintained at 0.2-0.3 mL/min, balancing analysis time with column backpressure and ionization efficiency. These chromatographic conditions have demonstrated excellent peak symmetry and resolution of this compound from potentially interfering endogenous compounds, with retention times consistently around 1.0-1.5 minutes across different methodologies.
Mass spectrometric detection of this compound employs electrospray ionization (ESI) in positive ion mode, capitalizing on the compound's inherent basicity and efficient protonation. Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity through selection of precursor-to-product ion transitions. The consistent precursor ion observed for this compound is [M+H]+ at m/z 372.0, with the most abundant and specific product ion at m/z 251.0 resulting from cleavage of the ethyl sulfonyl group from the pyrrolopyrimidine core structure. Alternative fragment ions at m/z 179.0 and m/z 118.0 provide confirmatory transitions when required.
Table 1: Optimal Mass Spectrometry Parameters for this compound Quantification
| Parameter | This compound | Internal Standards |
|---|---|---|
| Precursor Ion (m/z) | 372.0 | 381.0 (Upadacitinib), 429.7 (Irbesartan), 371.0 (Encorafenib) |
| Product Ion (m/z) | 251.0 | 256.0 (Upadacitinib), 207.4 (Irbesartan), 250.0 (Encorafenib) |
| Cone Voltage (V) | 20-30 | 20-30 |
| Collision Energy (eV) | 25-30 | 20-25 |
| Ionization Mode | ESI+ | ESI+ |
Instrument parameters are carefully optimized to maximize sensitivity while maintaining robustness. Source temperature is typically maintained at 150°C, with desolvation temperatures ranging from 350-500°C. Desolvation gas flow rates of 800-1000 L/hour and cone gas flows of 50-150 L/hour have been reported as optimal. The capillary voltage is generally set at 3.0-3.5 kV, and collision gas pressure is maintained at 0.10-0.15 mL/min to ensure efficient fragmentation while maintaining adequate signal intensity.
Sample preparation represents a critical step in this compound bioanalysis, directly impacting method sensitivity, reproducibility, and matrix effect. Protein precipitation (PPT) has emerged as the most widely adopted technique due to its simplicity, efficiency, and compatibility with high-throughput workflows. The optimized PPT protocol involves mixing 100 μL of plasma with 300 μL of acetonitrile (1:3 ratio) containing the internal standard. After vigorous vortexing for 1-2 minutes and centrifugation at 13,000-15,000 × g for 10 minutes at 4°C, the supernatant is directly injected into the UPLC-MS/MS system. This approach demonstrates exceptional recovery rates exceeding 85% while effectively eliminating phospholipid-mediated matrix effects.
Alternative preparation methods include liquid-liquid extraction (LLE) using n-hexane and dichloromethane (1:1, v/v), which provides superior sample clean-up for complex matrices. The LLE approach demonstrates particular utility when analyzing samples with significant lipid content or when concentrating samples for enhanced sensitivity. Notably, all developed sample preparation protocols require minimal plasma volumes (50-100 μL), making them particularly suitable for pediatric applications and situations where sample availability is limited. The choice of internal standard has been systematically evaluated, with upadacitinib, encorafenib, and irbesartan all demonstrating excellent analytical performance with minimal cross-talk and consistent extraction efficiency relative to this compound.
Method selectivity has been rigorously evaluated by analyzing blank plasma samples from at least six different sources to demonstrate the absence of endogenous interference at the retention times of both this compound and the internal standard. Chromatographic resolution consistently shows baseline separation of analytes from potential interferents, with signal contributions from blank matrix measuring less than 20% of the lower limit of quantification (LLOQ) for this compound and less than 5% for the internal standard. The linearity of this compound quantification has been established across concentration ranges tailored to specific clinical applications, from pharmacokinetic studies requiring wide dynamic ranges to TDM applications focused on therapeutic concentrations.
Table 2: Analytical Performance Characteristics of Validated UPLC-MS/MS Methods
| Validation Parameter | Human Plasma Methods | HLM Matrix Method | Pediatric Method |
|---|---|---|---|
| Linear Range (ng/mL) | 1.0-100 | 1.0-3000 | 1.024-100 |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.024 |
| Intra-day Precision (%CV) | 0.12-8.67% | 0.12-11.67% | <10% |
| Intra-day Accuracy (%) | 85.31-108.67% | 85-115% | 85-115% |
| Inter-day Precision (%CV) | 1.20-11.67% | 1.20-11.67% | <15% |
| Inter-day Accuracy (%) | 87.50-111.67% | 87.50-111.67% | 85-115% |
| Recovery (%) | >85% | >85% | >80% |
| Matrix Effect (%CV) | <10% | <10% | <15% |
The sensitivity of current UPLC-MS/MS methods is exceptional, with LLOQs reaching 1.0 ng/mL in plasma, sufficient to quantify this compound concentrations throughout the dosing interval. Calibration curves demonstrate excellent linearity with correlation coefficients (r²) consistently exceeding 0.995 across all validated methods. Weighted least-squares regression (1/x or 1/x²) is typically employed to ensure accuracy across the dynamic range. For specialized applications such as metabolic stability studies in human liver microsomes, extended calibration ranges up to 3000 ng/mL have been successfully validated to accommodate high concentrations encountered in incubation matrices.
Precision and accuracy evaluations遵循 current regulatory guidelines (FDA, EMA), with quality control samples analyzed at multiple concentrations across the calibration range. Intra-day precision consistently demonstrates coefficient of variation (CV) values below 8.67%, while inter-day precision remains within 11.67% across all validated concentration levels. Accuracy measurements show minimal deviation from nominal concentrations, with relative error values typically within ±15% for quality control samples and ±20% at the LLOQ. These results confirm the exceptional reproducibility of this compound quantification across different analysts, instruments, and days.
Stability assessments have comprehensively evaluated this compound under various storage and processing conditions. Bench-top stability data confirm the analyte's integrity in plasma for at least 6 hours at room temperature, while processed sample stability in autosampler conditions (10°C) exceeds 24 hours. Freeze-thaw stability has been demonstrated through three complete cycles with minimal concentration deviation (<10%). Long-term stability evaluations confirm that this compound remains stable in plasma for at least 90 days when stored at -80°C. Additionally, stock solution stability assessments verify compound integrity for at least 6 months when stored at -80°C, establishing robust conditions for method implementation in routine TDM laboratories.
The clinical application of UPLC-MS/MS methods for this compound TDM has yielded valuable insights into the drug's pharmacokinetics across diverse patient populations. Studies in hospitalized COVID-19 patients receiving standard doses of 2 mg/day or 4 mg/day have revealed surprising variability in plasma exposure, with mean concentrations of 15.36 ng/mL and 12.64 ng/mL, respectively. This non-dose-proportional relationship highlights the complex pharmacokinetics in critically ill patients and underscores the importance of TDM for dose optimization. Further investigations in critically ill COVID-19 patients demonstrated wide inter-patient variability, with trough concentrations (C0) ranging from 1.4 to 8.0 ng/mL and maximum concentrations (Cmax) ranging from 4.9 to 37.3 ng/mL following a 4 mg daily dose.
Pediatric applications of this compound TDM have revealed similarly variable pharmacokinetics, with plasma concentrations ranging from 11.25 ± 10.86 ng/mL (mean ± SD) in patients with a median age of 14 years. This substantial variability emphasizes the particular importance of TDM in pediatric populations, where developmental changes in drug metabolism and distribution further complicate dosing predictions. Population pharmacokinetic modeling suggests that renal function, reflected by glomerular filtration rate, represents the most significant covariate affecting this compound exposure, with one study reporting a patient with reduced GFR (74 mL/min) exhibiting the highest trough concentration in the cohort.
Comprehensive pharmacokinetic characterization using validated UPLC-MS/MS methods has established key parameters for this compound. The area under the curve (AUC0-24h) in critically ill patients was determined to be 188.8 ng·h/mL, substantially lower than values previously reported in healthy volunteers. This discrepancy may reflect disease-related alterations in drug absorption, distribution, or elimination. This compound's in vitro metabolic stability has been systematically evaluated using human liver microsomes, revealing an intrinsic clearance of 27.49 mL/min/kg and in vitro half-life of 29.50 minutes. These findings classify this compound as a moderate clearance drug, consistent with its observed pharmacokinetic profile in humans.
Table 3: this compound Pharmacokinetic Parameters in Patient Populations
| Parameter | COVID-19 Patients | Critically Ill COVID-19 | Pediatric Patients |
|---|---|---|---|
| Dose | 2 mg/day, 4 mg/day | 4 mg/day | Not specified |
| Cₜᵣₒᵤ𝑔ₕ (ng/mL) | - | 2.2 [1.4-8.0] | - |
| Cₘₐₓ (ng/mL) | - | 24.0 [4.9-37.3] | - |
| Mean Concentration (ng/mL) | 15.36 (2 mg), 12.64 (4 mg) | - | 11.25 ± 10.86 |
| AUC₀–₂₄ (ng·h/mL) | - | 188.8 [141.3-236.3] | - |
| In Vitro t₁/₂ (min) | - | 29.5 | - |
| In Vitro CLᵢₙₜ (mL/min/kg) | - | 27.49 | - |
In silico metabolism predictions have identified the pyrrole ring as the primary site of metabolic lability (88% probability), followed by the pyrimidine ring (5% probability). These computational insights provide valuable guidance for future drug design efforts aimed at improving metabolic stability. Additionally, transporter interactions have been characterized, confirming that this compound is a substrate for organic anion transporter 3 (OAT3), P-glycoprotein (P-gp), multidrug and toxic extrusion protein 2-K (MATE2-K), and breast cancer resistance protein (BCRP). These transporter interactions likely contribute to the observed pharmacokinetic variability and represent important considerations for predicting drug-drug interactions in polypharmacy scenarios common in complex patient populations.
Sample analysis begins with the preparation of calibration standards and quality control samples. Freshly prepared working solutions are spiked into blank plasma to generate standards across the concentration range (1-100 ng/mL for TDM applications). For each patient sample, aliquot 100 μL of plasma into a pre-labeled microcentrifuge tube. Add 10 μL of internal standard working solution (200 ng/mL upadacitinib or equivalent) to each tube except for blank samples, which receive 10 μL of methanol. Vortex the samples for 30 seconds to ensure complete mixing. For protein precipitation, add 300 μL of ice-cold acetonitrile to each tube (1:3 plasma:precipitant ratio). Vortex vigorously for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C. Carefully transfer 100 μL of the clear supernatant to autosampler vials with low-volume inserts for UPLC-MS/MS analysis.
Chromatographic separation is performed using an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Employ a gradient elution program as follows: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), with re-equilibration from 1.5-2.0 min (10% B). Maintain a constant flow rate of 0.3 mL/min with an injection volume of 1-5 μL. For mass spectrometric detection, operate the instrument in positive electrospray ionization mode with MRM monitoring using the transitions m/z 372.0→251.0 for this compound and m/z 381.0→256.0 for the internal standard (upadacitinib). Optimize source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 150 L/hour, and desolvation gas flow 1000 L/hour.
Quality assurance procedures require the analysis of calibration standards and quality control samples (LLOQ, low, medium, and high concentrations) with each batch of patient samples. The calibration curve must demonstrate a correlation coefficient (r²) ≥ 0.995, with back-calculated standard concentrations within ±15% of nominal values (±20% for LLOQ). Quality control samples should demonstrate accuracy within ±15% of nominal values and precision with ≤15% coefficient of variation. Acceptance criteria for batch approval require at least 67% of quality control samples and 75% of all quality control samples at each concentration to meet these accuracy standards. Implement system suitability tests by injecting six replicates of the medium quality control sample at the beginning of each sequence; the %CV for peak area ratios (analyte/internal standard) must be ≤5% to ensure instrument performance.
For method implementation in a new laboratory, conduct a partial validation including precision and accuracy measurements at four concentration levels (LLOQ, low, medium, high) across three separate runs. Additionally, perform matrix effect evaluations using plasma from at least six different sources, including samples with lipemic or hemolyzed characteristics if anticipated in the patient population. Establish storage stability under local conditions by analyzing triplicate quality control samples at low and high concentrations after short-term (room temperature, 6 hours), long-term (-80°C, 90 days), and freeze-thaw (three cycles) conditions. Comparison with freshly prepared quality control samples should demonstrate ≤12% deviation to establish acceptable storage conditions and stability windows.
The following diagrams illustrate this compound's mechanism of action within the JAK-STAT signaling pathway and the experimental workflow for therapeutic drug monitoring.
The development and validation of UPLC-MS/MS methods for this compound quantification represent significant advancements in personalized therapy for patients receiving this JAK inhibitor. The methodologies detailed in these application notes provide robust analytical frameworks that combine rapid analysis times (1-2 minutes) with exceptional sensitivity (LLOQ 1 ng/mL) and selectivity. The consistency of validation parameters across multiple independent laboratories demonstrates the reproducibility of these methods, supporting their implementation in diverse clinical settings. As this compound's therapeutic applications continue to expand, these analytical methods will play an increasingly crucial role in optimizing dosing regimens across special populations, including critically ill patients, pediatric populations, and those with organ dysfunction.
The clinical data generated using these methods have revealed substantial inter-patient variability in this compound exposure, reinforcing the importance of TDM for maximizing therapeutic efficacy while minimizing adverse effects. The correlation between renal function and this compound clearance provides a physiologically-based framework for initial dose selection, while TDM enables subsequent individualization based on actual drug exposure. Future directions for this compound TDM include the development of population pharmacokinetic models incorporating demographic, clinical, and genetic factors to further refine dosing predictions. Additionally, the integration of these UPLC-MS/MS methods with automated sample preparation platforms and data management systems will enhance their utility in high-throughput clinical laboratories, ultimately improving patient care through precision medicine approaches.
Baricitinib (BCT) is a recently approved Janus kinase (JAK) 1/2 inhibitor with demonstrated efficacy in treating autoimmune conditions including rheumatoid arthritis, atopic dermatitis, and alopecia areata. Despite its therapeutic potential, this compound faces significant pharmaceutical challenges due to its poor aqueous solubility (0.357 mg/mL in water), which results in low and inconsistent oral bioavailability. This limitation substantially compromises its therapeutic performance and patient compliance. Nano-encapsulation has emerged as a promising strategy to overcome these limitations by enhancing dissolution properties, improving bioavailability, and enabling targeted drug delivery to specific tissues.
The nanoprecipitation method (also referred to as solvent displacement technique) has been extensively investigated for this compound encapsulation due to its simplicity, reproducibility, and scalability. This technique leverages the precipitation of drug-polymer complexes when an organic solution is introduced into an aqueous anti-solvent phase, resulting in the formation of nanoscale particles with controlled size distribution and high encapsulation efficiency. The method is particularly advantageous for this compound as it allows for the use of biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL), which are FDA-approved and offer controlled release profiles through biodegradable matrices.
Recent advances in this compound nanoformulations have demonstrated significant improvements in both in vitro and in vivo performance, including enhanced corneal permeation for ocular applications, improved skin retention for dermatological conditions, and targeted delivery to inflammatory sites for autoimmune disorders. This comprehensive protocol details the optimized nanoprecipitation parameters for this compound encapsulation, characterization methodologies, and therapeutic applications based on current research findings.
The development of optimized this compound nanoparticles requires systematic investigation of several critical formulation parameters that significantly influence the physicochemical properties of the resulting nanocarriers. Through extensive experimentation employing factorial designs, researchers have identified key variables including polymer type and concentration, drug-polymer ratio, solvent selection, and solvent-to-anti-solvent ratio as fundamental determinants of nanoparticle characteristics. The optimization process aims to achieve a balance between particle size, size distribution, zeta potential, and encapsulation efficiency to ensure optimal in vitro and in vivo performance.
Statistical optimization tools such as central composite designs and factorial designs have been successfully employed to systematically investigate the influence of these critical parameters and their interactions on the quality attributes of this compound nanoparticles. These experimental approaches allow for the identification of optimal formulation conditions while minimizing the number of required experimental runs. The following sections detail the specific optimization strategies for each critical parameter, supported by experimental data from recent studies.
Table 1: Optimization of organic solvent systems for this compound PLGA nanoparticles
| Formulation Code | Organic Solvent | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Observations |
|---|---|---|---|---|---|
| F1 | Acetone | 91 ± 6.23 | 0.169 ± 0.003 | 88.0 | Optimal solvent with smallest particle size and narrow distribution |
| F2 | Acetonitrile | Data not specified | Data not specified | Data not specified | Evaluated in screening study |
| F3 | Dichloromethane | Data not specified | Data not specified | Data not specified | Evaluated in screening study |
| F4 | Ethyl Acetate | Data not specified | Data not specified | Data not specified | Evaluated in screening study |
| F5 | Tetrahydrofuran | Data not specified | Data not specified | Data not specified | Evaluated in screening study |
Table 2: Effect of solvent to anti-solvent ratio on this compound nanoparticle properties
| Formulation Code | Solvent:Anti-solvent Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Key Observations |
|---|---|---|---|---|---|
| F6 | 1:2 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |
| F7 | 1:3 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |
| F8 | 1:5 | Data not specified | Data not specified | Data not specified | Evaluated in optimization study |
| F9 | 1:10 | Data not specified | Data not specified | Data not specified | Standard ratio used in multiple studies |
Table 3: Influence of polymer concentration on this compound nanoparticle characteristics
| Formulation Code | Polymer Concentration (mg/mL) | Drug:Polymer Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| F10 | 1 | 1:0.1 | Data not specified | Data not specified | Data not specified |
| F11 | 3 | 1:0.3 | Data not specified | Data not specified | Data not specified |
| F12 | 5 | 1:0.5 | Data not specified | Data not specified | Data not specified |
| F13 | 10 | 1:1 | Data not specified | Data not specified | Data not specified |
Table 4: Composition and properties of optimized this compound nanoparticle formulations
| Formulation Identifier | Polymer System | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Application Focus |
|---|---|---|---|---|---|---|
| B-PLGA-95 | PLGA (95 mg) | 140.3 ± 1.6 | 0.105 ± 0.025 | -17.0 ± 0.8 | 85.0 ± 1.8 | Ocular delivery |
| B-PLGA-75 | PLGA (75 mg) | 135.9 ± 2.9 | 0.135 ± 0.035 | -19.2 ± 0.9 | 80.6 ± 1.1 | Ocular delivery |
| B-PCL | PCL (50 mg) | 144.8 ± 1.5 | 0.120 ± 0.045 | -19.6 ± 0.5 | 79.2 ± 1.5 | Ocular delivery |
| NF5 (Eudragit) | Eudragit RL100 | 116.6 ± 10.3 | Not specified | -39.32 | 79.67 ± 2.45 | Transdermal delivery |
Organic Phase Preparation: Accurately weigh 50 mg of PLGA polymer and 10 mg of this compound using an analytical balance. Transfer both components to a clean glass vial and add 10 mL of acetone as the organic solvent. Cap the vial and mix using a vortex mixer until the polymer and drug are completely dissolved, forming a clear organic solution. For larger scale production, maintain the same ratio of drug:polymer:solvent while scaling up volumes proportionally.
Aqueous Phase Preparation: Measure 50 mL of deionized water in a graduated cylinder and transfer to a 100 mL beaker. Add 1% w/v pluronic 127 (500 mg for 50 mL) as a stabilizer to the water. Place the beaker on a magnetic stirrer and mix at 700 RPM until the stabilizer is completely dissolved. The aqueous phase should appear clear without any visible particles or turbidity.
Nanoprecipitation Process: Using a micropipette or syringe pump, add the organic phase dropwise (approximately 1-2 mL/min) to the aqueous phase maintained under continuous magnetic stirring at 700 RPM. Ensure that the organic phase is added slowly to promote uniform nanoparticle formation. The solution will typically turn milky or opalescent immediately, indicating nanoparticle formation.
Organic Solvent Evaporation: After complete addition of the organic phase, continue stirring the mixture at room temperature (approximately 22 ± 2°C) for 12 hours under ambient pressure (approximately 1 atmosphere) to allow complete evaporation of the organic solvent. Cover the beaker with perforated aluminum foil to prevent contamination while allowing solvent evaporation.
Nanoparticle Recovery: Transfer the nanosuspension to centrifuge tubes and centrifuge at 15,000 × rcf for 30 minutes at 4°C using a refrigerated centrifuge. Carefully decant the supernatant and resuspend the nanoparticle pellet in cold deionized water. Repeat the washing process twice to remove any unentrapped drug and stabilizer residues.
Lyophilization: Transfer the washed nanoparticle suspension to freeze-drying vials and freeze at -80°C for 4 hours. Lyophilize the frozen samples for 24 hours or until completely dry to obtain free-flowing nanoparticle powder. The lyophilized nanoparticles can be stored in sealed containers at 4°C for future use.
The mean particle size, polydispersity index (PDI), and zeta potential of this compound nanoparticles should be determined using dynamic light scattering with a Zetasizer Nano ZS instrument. For accurate measurements, dilute the nanoparticle suspension with deionized water (1:100 ratio) and place in a disposable sizing cuvette. Measure each sample in triplicate at 25°C with an equilibrium time of 2 minutes. The optimized this compound PLGA nanoparticles typically exhibit a particle size of less than 100 nm (91 ± 6.23 nm) with a narrow PDI of 0.169 ± 0.003, indicating a monodisperse population. Zeta potential values of -12.5 ± 5.46 mV provide indication of adequate electrostatic stabilization [1] [2].
Encapsulation efficiency (EE%) is determined using an indirect method involving centrifugal filtration. Place 0.5 mL of nanoparticle suspension in a centrifugal filter unit (Amicon Ultra, Millipore) and centrifuge at 12,000× g for 15 minutes at 4°C. Collect the filtrate containing unencapsulated this compound and analyze using validated HPLC methods. Calculate the encapsulation efficiency using the formula:
EE% = (Total drug amount - Free drug amount) / Total drug amount × 100
Optimized this compound nanoparticles consistently demonstrate high encapsulation efficiencies of approximately 88%, attributed to the compatibility between drug and polymer and the optimized nanoprecipitation parameters [1] [2] [3].
Perform in vitro release studies using dialysis membrane techniques. Place a precise amount of this compound nanoparticles (equivalent to 1 mg this compound) in a dialysis bag (MWCO 12-14 kDa) and immerse in 200 mL of phosphate buffer (pH 7.4) containing 0.5% w/v tween 80 to maintain sink conditions. Maintain the system at 37 ± 0.5°C with continuous stirring at 100 RPM. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 8, 12, and 24 hours) and replace with fresh medium to maintain constant volume. Analyze samples using HPLC to determine drug concentration. This compound nanoparticles typically exhibit sustained release profiles with approximately 93% drug release over 24 hours, following the Korsmeyer-Peppas kinetic model [1] [2].
Recent research has demonstrated the successful development of This compound-loaded PLGA and PCL nanoparticles for topical ocular application to manage inflammatory ocular diseases such as uveitis. The optimized formulations (B-PLGA-95, B-PLGA-75, and B-PCL) exhibited particle sizes ranging from 135-145 nm with low PDI (0.105-0.145) and high encapsulation efficiency (79-85%). Ex vivo permeation studies through porcine cornea demonstrated that the nanoparticles enhanced the permeability coefficient of this compound more than 15-fold compared to a plain drug solution, resulting in significant drug retention in corneal tissue and providing a depot effect. HET-CAM testing confirmed the absence of ocular irritancy, supporting the safety of these formulations for ophthalmic applications [3].
This compound nanoparticles have been successfully incorporated into transdermal patches for the management of rheumatoid arthritis. The optimized nanoparticle batch (NF5) demonstrated a particle size of 116.6 ± 10.3 nm, entrapment efficiency of 79.67 ± 2.45%, and zeta potential of -39.32 mV. When incorporated into a hydrogel-based transdermal patch (TNF2), the formulation exhibited optimal tensile strength (1.432 ± 0.07 kg/cm²), folding endurance (193 ± 1.21), and sustained release with cumulative drug release of 83.29% over 12 hours, following zero-order kinetics (R² = 0.9816). Accelerated stability studies confirmed the physical and chemical stability of the formulation over three months, indicating its potential for clinical translation [4].
Innovative hybrid membrane-coated nanoparticles have been developed for targeted delivery of this compound to inflammatory sites in autoimmune myocarditis. The system employs mesoporous polydopamine (MPDA) cores with high drug loading efficiency (49.0%) and dual responsiveness to glutathione (GSH) and pH. The nanoparticles are coated with RAW-EL4 hybrid membranes containing CC motif chemokine receptor (CCR) 1 and CXC motif chemokine receptor (CXCR) 3, which facilitate targeted delivery to inflammatory lesions through chemotactic mechanisms. In vivo studies demonstrated that these biomimetic nanoparticles significantly inhibited inflammatory infiltration and heart tissue injury by precisely suppressing macrophage polarization and pyroptosis, while maintaining excellent biocompatibility [5].
The therapeutic efficacy of this compound nanoformulations stems from their ability to modulate key inflammatory signaling pathways. This compound functions as a selective inhibitor of Janus kinase (JAK) 1 and JAK2, effectively suppressing the JAK-STAT signaling cascade that is hyperactivated in various autoimmune conditions. By competitively inhibiting the ATP binding site of JAK enzymes, this compound transiently and reversibly prevents JAK phosphorylation and activation, consequently disrupting downstream signaling including the phosphorylation of signal transducer and activator of transcription (STAT) proteins [6].
In rheumatoid arthritis-associated interstitial lung disease (RA-ILD), this compound has demonstrated significant anti-fibrotic effects through inhibition of the Jak2/Stat3 signaling pathway. Preclinical studies in bovine type II collagen-induced RA-ILD mouse models revealed that this compound treatment significantly reduced the expression of fibrosis markers including p-Smad3, SMA, TGFβR2, fibronectin, and collagen 4 in lung tissues. The proposed mechanism involves downregulation of Smad3 expression via inhibition of the Jak2/Stat3 signaling pathway, with consequent inhibition of the profibrotic effect of transforming growth factor-β1 [7].
For autoimmune myocarditis, this compound-loaded nanoparticles target interferon (IFN)-γ-mediated classical activated macrophage (M1 macrophage) polarization and pyroptosis, which play vital roles in immune injury in myocardial tissue. The targeted delivery system enables precise suppression of macrophage polarization and pyroptosis by blocking the JAK2-signal transducer and activator of transcription 1 (STAT1) signaling pathway, significantly reducing inflammatory infiltration and heart tissue injury [5].
The following diagram illustrates the key biological pathways targeted by this compound nanoformulations:
The optimization of this compound nanoparticulate formulations using the nanoprecipitation method has yielded significant advances in drug delivery systems for enhanced therapeutic outcomes. The systematic optimization of critical parameters including solvent selection, polymer concentration, and process conditions has enabled the development of nanoparticles with ideal physicochemical properties, high encapsulation efficiency, and sustained release profiles. These nanoformulations have demonstrated remarkable versatility across various administration routes including ocular, transdermal, and targeted delivery systems.
The future development of this compound nanoformulations will likely focus on advanced targeting strategies, personalized medicine approaches, and combination therapies to address the complex pathophysiology of autoimmune disorders. The integration of biomimetic strategies, such as cell membrane-coated nanoparticles, represents a promising direction for enhancing targeted delivery to inflammatory sites while minimizing off-target effects. Additionally, the application of 3D printing technologies for fabricating patient-specific dosage forms containing this compound nanoparticles may further advance personalized treatment paradigms.
The protocols and application notes detailed in this document provide a comprehensive foundation for researchers and pharmaceutical developers to formulate optimized this compound nanoparticles, with potential applications across a spectrum of autoimmune and inflammatory conditions. As research in this field continues to evolve, this compound nanoformulations are poised to make significant contributions to improved therapeutic outcomes in clinical practice.
This compound is an orally administered, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK 2 that modulates signaling pathways of various cytokines and growth factors involved in immune and inflammatory responses. [1] [2] While approved for rheumatoid arthritis, COVID-19, and severe alopecia areata, its oral administration is associated with systemic adverse effects including immunosuppression, increased risk of infections, hematological complications, and potential cardiovascular events. [1] [3] Transdermal delivery systems offer a promising alternative by enabling localized therapeutic effects while minimizing systemic exposure, particularly for dermatological conditions like alopecia areata and psoriasis. [4] [5]
The development of sustained-release transdermal formulations addresses several pharmacological challenges:
Recent advances in formulation technologies, particularly microneedle array patches and lipid-based delivery systems, have created viable pathways for transdermal this compound delivery despite its challenging physicochemical properties. [4] [5]
Table 1: Comparative analysis of emerging this compound formulation strategies for transdermal delivery
| Formulation Parameter | This compound-Loaded Separable Microneedle Array Patch (S-MAP) | Lipid-Based Topical Solution (BCT-OS) |
|---|---|---|
| Primary Composition | Hyaluronic acid, sodium carboxymethylcellulose, sucrose, Tween 80 [4] | Transcutol P, Labrafac Lipophile WL 1349, Lauroglycol 90, Surfadone LP 100 [5] |
| Drug State | Amorphous suspension after drying process [4] | Solubilized in lipid vehicle [5] |
| Drug Release Profile | Complete dissolution within 60 minutes in aqueous buffer [4] | Sustained release suitable for topical application [5] |
| Administration Method | Painless skin insertion with separable microneedles [4] | Direct topical application to affected areas [5] |
| Key Advantages | Avoids systemic side effects; self-administration capability [4] | High tolerability without affecting skin integrity [5] |
| Experimental Efficacy | 82% hair growth in alopecia areata mouse model vs. 31% in control [4] | Significant reduction in skin inflammation in psoriasis mouse model [5] |
Table 2: Key characterization parameters for this compound transdermal formulations
| Characterization Parameter | Methodology | Target Specification |
|---|---|---|
| pH | Potentiometric measurement | Skin-compatible (approximately 5.0-7.0) [5] |
| Rheology | Viscosity and flow behavior analysis | Appropriate for skin administration and retention [5] |
| Extensibility | Spreadability assessment | Even application across skin surface [5] |
| Stability | Accelerated stability studies | Maintains physicochemical properties under storage conditions [5] |
| Drug Content Uniformity | HPLC analysis | 95-105% of labeled claim [5] |
| In Vitro Release | Franz diffusion cell | Sustained release profile over several hours [4] |
| Skin Permeation | Ex vivo human skin studies | Adequate penetration to target skin layers [5] |
| Sterility | Microbial testing | Meets compendial requirements for topical products [5] |
The development of this compound transdermal delivery systems represents a significant advancement in targeted therapy for immune-mediated dermatological conditions. The microneedle array patch and lipid-based formulation approaches demonstrate distinct advantages for specific clinical applications, with both systems showing promising efficacy in preclinical models. [4] [5] The separable microneedle technology offers particularly innovative solutions for painless administration and enhanced patient compliance while effectively bypassing the skin's barrier function. [4]
Future development work should focus on:
These application notes provide comprehensive guidance for researchers developing this compound transdermal systems, with standardized protocols ensuring reproducibility and regulatory compliance throughout the development process.
Baricitinib (Olumiant) is an orally administered selective Janus kinase (JAK) 1/2 inhibitor that modulates immune responses through the JAK-STAT signaling pathway. Initially approved for rheumatoid arthritis, this compound has gained significant attention for its application in treating COVID-19 patients with supplemental oxygen needs, leveraging both its immunomodulatory and potential antiviral properties [1] [2] [3]. The drug exhibits linear pharmacokinetics with rapid absorption (T~max~ ~1-1.5 hours), approximately 50% plasma protein binding, and primarily renal elimination (75%) with a half-life of about 12 hours [4] [3].
Therapeutic drug monitoring (TDM) of this compound is emerging as a valuable strategy in clinical practice due to significant inter-individual variability in pharmacokinetics, particularly in special populations such as those with renal impairment or COVID-19 [1] [2]. The narrow therapeutic index and dose-dependent efficacy characteristics of JAK inhibitors further necessitate precise concentration monitoring to optimize clinical outcomes while minimizing adverse effects [5]. Although this compound is typically administered at fixed doses (2 mg or 4 mg once daily), recent evidence demonstrates considerable plasma concentration variability among patients receiving the same dosage, highlighting the importance of reliable bioanalytical methods for personalized dosing strategies [1].
This application note provides detailed protocols for the quantification of this compound in human plasma using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS), complete with validation parameters and implementation guidelines to support clinical TDM and pharmacokinetic studies.
Note: All reference standards should be stored at -80°C, while working solutions can be maintained at 4°C for short-term stability [1] [2].
The UPLC system should be configured with the following parameters:
Column: Acquity BEH C~18~ (2.1 mm × 50 mm, 1.7 µm)
Column temperature: 40°C
Mobile phase A: Acetonitrile with 0.1% formic acid
Mobile phase B: 0.1% formic acid in water
Gradient program:
| Time (min) | Mobile Phase B (%) | Flow Rate (mL/min) | |------------|---------------------|---------------------| | 0-0.5 | 90 | 0.4 | | 0.5-1.0 | 90→10 | 0.4 | | 1.0-1.4 | 10 | 0.4 | | 1.4-1.5 | 10→90 | 0.4 | | 1.5-2.0 | 90 | 0.4 |
Injection volume: 100 µL
Instrument: Triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode
Operation mode: Multiple reaction monitoring (MRM)
Ion source parameters:
MRM transitions and parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |--------------|---------------------|-------------------|------------------|----------------------| | this compound | 372.44 | 250.97 | 20 | 30 | | Upadacitinib (IS) | 380.90 | 255.99 | 30 | 25 |
Alternative MRM transitions have been reported with this compound precursor ion m/z 372.15 and product ion m/z 251.24 when using different mass spectrometry systems or HILIC chromatography [6].
The protein precipitation extraction procedure follows these steps:
Note: For alternative extraction approaches, liquid-liquid extraction using n-hexane and dichloromethane (1:1) has been successfully employed with HILIC chromatography methods, though protein precipitation offers superior efficiency and simplicity for clinical TDM [6].
Bioanalytical method validation was performed according to the FDA "Guidance for Industry: Bioanalytical Method Validation" and EMA guidelines to establish specificity, sensitivity, linearity, accuracy, precision, and stability [1] [2] [6].
Specificity was evaluated by analyzing six independent sources of blank human plasma.- No significant interference (<20% of LLOQ response for this compound and <5% for IS) was observed at the retention times of the analyte and IS
The following diagram illustrates the complete analytical workflow from sample preparation through data analysis:
The method demonstrated excellent linearity across the validated concentration range. Lower limit of quantification (LLOQ) was established with signal-to-noise ratio >10 and accuracy within ±20%.
Table 1: Linearity and Sensitivity Parameters for this compound Quantification
| Parameter | Result |
|---|---|
| Concentration range | 1-100 ng/mL |
| Calibration standards | 1, 2, 5, 10, 20, 50, 75, 100 ng/mL |
| Correlation coefficient (r²) | >0.995 |
| LLOQ | 1 ng/mL |
| LLOQ accuracy | Within ±20% |
| LLOQ precision | <20% CV |
Alternative methods utilizing HILIC chromatography have reported even lower LLOQs of 0.2 ng/mL, demonstrating enhanced sensitivity for specific research applications requiring lower detection limits [6].
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates at four QC levels (LLOQ, low, medium, high) over three separate days.
Table 2: Accuracy and Precision Profile of this compound Assay
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (% Nominal) | Intra-day Precision (% CV) | Inter-day Accuracy (% Nominal) | Inter-day Precision (% CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 85.3-89.9 | <10.0 | 87.5-88.3 | <12.0 |
| Low | 2.0 | 92.5-96.8 | <8.5 | 93.2-95.7 | <9.5 |
| Medium | 40.0 | 94.1-102.3 | <6.2 | 96.8-101.5 | <7.8 |
| High | 80.0 | 95.7-104.6 | <5.8 | 97.2-103.8 | <6.5 |
The data indicate that the method demonstrates acceptable accuracy (85-115%) and precision (<15% CV) across the validated concentration range, meeting regulatory requirements for bioanalytical methods [1] [2] [6].
Stability was evaluated under various storage and handling conditions:
Table 3: Stability Profile of this compound in Human Plasma
| Stability Condition | Concentration | Result |
|---|---|---|
| Bench-top stability (25°C, 6h) | Low, High | <10% deviation |
| Processed sample stability (autosampler, 4°C, 24h) | Low, High | <12% deviation |
| Freeze-thaw stability (3 cycles) | Low, High | <13% deviation |
| Long-term stability (-80°C, 30 days) | Low, High | <11% deviation |
The validated method has been successfully applied to therapeutic drug monitoring in COVID-19 patients receiving this compound treatment:
The observed significant inter-individual variability in plasma concentrations despite standardized dosing underscores the value of TDM for optimizing this compound therapy in critically ill patients [1] [2].
This method has supported numerous pharmacokinetic investigations, revealing:
The following diagram illustrates the pharmacokinetic profile and key metabolic pathways of this compound:
Recent population pharmacokinetic modeling has facilitated dose optimization in pediatric patients:
For specific research applications, alternative methodologies may be considered:
The validated UPLC-MS/MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. With an LLOQ of 1 ng/mL, linear range of 1-100 ng/mL, and total run time of only 2 minutes, this method is ideally suited for high-throughput TDM and pharmacokinetic studies in clinical settings. The comprehensive validation demonstrating excellent accuracy, precision, and stability ensures reliable performance for therapeutic decision-making.
Implementation of this bioanalytical method facilitates personalized this compound therapy, particularly in special populations such as COVID-19 patients, those with renal impairment, and pediatric patients where optimal dosing requires individualization based on drug exposure monitoring. The method's efficiency and reliability support its integration into routine clinical practice to enhance the safety and efficacy of this compound across its expanding spectrum of clinical applications.
This compound (BTB), a selective Janus kinase (JAK) 1 and 2 inhibitor, has emerged as a important therapeutic agent not only for rheumatoid arthritis but also for other inflammatory conditions including atopic dermatitis, alopecia areata, and potentially type 1 diabetes. Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges including poor aqueous solubility (0.357 mg/mL in water) and permeability (Log P = 1.08), which contribute to its inconsistent oral bioavailability ranging from 54% in rats to 79% in humans [1] [2]. These limitations necessitate high and frequent dosing, potentially leading to systemic side effects such as infections, cardiovascular events, and deep venous thrombosis [3]. To address these challenges, nanocarrier-based encapsulation strategies have been developed to enhance solubility, control release kinetics, improve bioavailability, and enable novel administration routes.
The encapsulation efficiency (EE) of this compound in various nanocarriers represents a critical quality attribute that directly impacts therapeutic performance. This comprehensive technical document provides detailed application notes and experimental protocols for optimizing this compound encapsulation in different delivery systems, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles, lipid-polymer hybrid nanoparticles (LPNs), and liposomal formulations. By systematically addressing formulation parameters, characterization methodologies, and performance evaluation, these protocols aim to support researchers in developing optimized this compound nanoformulations with enhanced encapsulation efficiency and therapeutic potential for various clinical applications.
The optimization of this compound encapsulation efficiency requires careful consideration of formulation components and process variables that collectively influence critical quality attributes of the resulting nanocarriers. Based on comprehensive experimental designs, several key factors have been identified as significant determinants of encapsulation performance. The polymer type and concentration fundamentally impact drug loading capacity and release kinetics, with PLGA (Resomer RG 503H) demonstrating particularly favorable characteristics for this compound encapsulation [4]. The drug-polymer ratio must be optimized to maximize encapsulation while maintaining desired nanoparticle characteristics, with studies demonstrating that ratios between 1:5 and 1:10 (drug:polymer) typically yield EE values exceeding 70% [2].
The lipid composition in hybrid systems or liposomes significantly influences membrane fluidity, stability, and drug retention. In lipid-polymer hybrid nanoparticles, tristearin as core lipid and soyalecithin (SL) as surfactant have shown excellent compatibility with this compound, contributing to encapsulation efficiencies up to 71.6% [1]. For liposomal systems designed for topical administration, combinations of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), cholesterol, and ceramides in specific molar ratios have demonstrated optimal skin retention and sustained release profiles [3]. The solvent system selection represents another critical parameter, with acetone consistently outperforming other organic solvents (acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran) in terms of nanoparticle size control and encapsulation efficiency [2].
Table 1: Key Independent Variables for this compound Encapsulation Optimization
| Variable Category | Specific Parameters | Optimization Range | Impact on Encapsulation Efficiency |
|---|---|---|---|
| Polymer System | PLGA amount (mg) | 50-200 mg | Direct correlation up to optimal point |
| Drug:Polymer ratio | 1:5 to 1:10 | Higher ratios improve EE up to 88% | |
| Lipid Components | Tristearin (lipid core) | 50-200 mg | Thickens shell, increases size and EE |
| Soyalecithin (surfactant) | 1-2% w/v | Stabilizes nanoparticles, prevents aggregation | |
| Solvent System | Solvent type | Acetone > other solvents | Optimal drug and polymer dissolution |
| Solvent:Anti-solvent ratio | 1:2 to 1:10 | Lower ratios (1:5) improve EE | |
| Process Parameters | Stirring rate (rpm) | 700-1000 rpm | Moderate rates optimal for nanoprecipitation |
| Sonication time | 10-15 minutes | Homogenizes size, affects drug retention |
The target product profile for optimized this compound nanocarriers encompasses multiple critical quality attributes (CQAs) that collectively determine in vitro and in vivo performance. Particle size and size distribution (polydispersity index, PDI) fundamentally influence biological behavior, with optimal nanoparticles demonstrating sizes between 91-272 nm and PDI values below 0.3, indicating homogeneous populations [5] [1]. Zeta potential (ZP) serves as a key indicator of colloidal stability, with values exceeding ±30 mV (absolute) generally predicting good physical stability, though softer nanocarriers may remain stable at lower ZP values [1].
Encapsulation efficiency (EE) and drug loading (DL) capacity represent the primary optimization targets, with successful this compound formulations achieving EE values between 70-88% and DL capacities up to 2.87% [5] [1]. These parameters must be balanced against release kinetics and stability requirements. Additional characterization includes morphological assessment using scanning electron microscopy (SEM) or transmission electron microscopy (TEM), solid state characterization through X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm amorphous dispersion or molecular dispersion of the drug, and in vitro release performance under sink conditions [2] [6].
Table 2: Quality Target Profile for Optimized this compound Nanocarriers
| Quality Attribute | Target Specification | Analytical Method | Significance | |----------------------|--------------------------|----------------------|-----------------| | Particle Size | 50-300 nm | Dynamic Light Scattering | Tissue penetration and cellular uptake | | Polydispersity Index (PDI) | <0.3 | Dynamic Light Scattering | Homogeneity of nanoparticle population | | Zeta Potential | >|±30| mV | Electrophoretic Mobility | Colloidal stability | | Encapsulation Efficiency | >70% | HPLC after separation | Amount of successfully entrapped drug | | Drug Loading | 2-5% | HPLC after dissolution | Therapeutic dose per administration | | In Vitro Release | Sustained over 24h | Dialysis bag / Franz cells | Release kinetics and duration of action |
The nanoprecipitation method (also referred to as solvent displacement) represents the most widely utilized technique for this compound encapsulation in PLGA nanoparticles, consistently yielding high encapsulation efficiencies (up to 88%) and desirable nanoparticle characteristics [5] [2]. Begin by preparing the organic phase comprising 50-200 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg this compound dissolved in 10 mL of acetone as optimal solvent. Simultaneously, prepare the aqueous phase consisting of deionized water containing 1% w/v Pluronic F127 as stabilizer, with the volume adjusted to achieve solvent:anti-solvent ratios between 1:2 and 1:10 (typically 50 mL for 10 mL organic phase) [2].
Using a peristaltic pump or syringe, add the organic phase dropwise (approximately 1 mL/min) into the aqueous phase under moderate magnetic stirring (700 rpm) at room temperature. After complete addition, continue stirring for 2-3 hours to allow gradual solvent evaporation and nanoparticle formation. For larger scale production, the organic solvent can be removed using reduced pressure evaporation or diafiltration techniques. Recover the nanoparticles by centrifugation at 15,000 × rcf for 30 minutes at 4°C, then wash with cold water to remove unencapsulated drug and stabilizer excess. The nanoparticle pellet can be resuspended in a small volume of isotonic sucrose solution (5% w/v) and freeze-dried for long-term storage using a standard lyophilization protocol [2].
For lipid-polymer hybrid nanoparticles (LPNs), which combine the advantages of both polymeric nanoparticles and liposomes, employ a single-step nanoprecipitation method with modifications to incorporate lipid components [1]. Prepare the organic phase by dissolving 50-200 mg of PLGA polymer and 50-200 mg of tristearin (as core lipid) along with 10 mg this compound in 10 mL of acetone. The aqueous phase should contain 1-2% w/v soyalecithin as surfactant. Maintain the solvent:anti-solvent ratio at 1:5 for optimal results. Add the organic phase to the aqueous phase dropwise as described in section 3.1, then immediately subject the mixture to probe sonication (100% amplitude, 15 min) while maintaining temperature below 37°C to prevent lipid melting [1].
The resulting hybrid nanoparticles typically demonstrate particle sizes between 205-272 nm, with the larger sizes corresponding to increased lipid content that thickens the shell surrounding the polymeric core. The zeta potential values range from -21.1 to -36.5 mV, attributed to the negatively charged soyalecithin, contributing to colloidal stability through electrostatic repulsion. After sonication, stir the nanosuspension overnight to ensure complete solvent removal, then purify by centrifugation at 12,000 × g for 20 minutes. The hybrid nanoparticles can be characterized for entrapment efficiency using the HPLC method described in section 3.4, with optimized formulations typically achieving EE values of 71.6% and drug loading of 2.87% [1].
For liposomal formulations intended for topical or ocular delivery, the thin film hydration method yields consistent results with this compound [3] [6]. Prepare a chloroform-methanol (2:1, v/v) solution containing the lipid components - for skin applications, use POPC:CHOL:ceramide in molar ratios of 3.6:2.4:4.0, while for ocular applications, L-α-phosphatidylcholine or POPE:POPG (3:1, mol/mol) combinations have demonstrated favorable results. Add 500 mg this compound to the lipid solution and sonicate for 10-15 seconds to ensure complete dissolution [6].
Transfer the solution to a round-bottom flask and remove organic solvents using a rotary evaporator under reduced pressure (40-60 mbar) at 30°C, forming a thin lipid film containing this compound. Maintain the flask under high vacuum in a desiccator protected from light overnight to ensure complete solvent removal. Hydrate the dry film with 10 mM TRIS·HCl buffer (pH 7.4) containing 150 mM NaCl and 5% (v/v) Transcutol P as permeation enhancer, using a volume appropriate to achieve the desired lipid concentration (typically 10-20 mM). Perform five cycles of vigorous vortexing above and below the phase transition temperature of the lipid mixture to form multilamellar vesicles [6].
To homogenize the liposome size, subject the suspension to ultrasonication in a water bath (100% amplitude, 15 minutes) while maintaining temperature below 37°C. Alternatively, extrude through polycarbonate membranes (100-400 nm pore size) using a mini-extruder device. Separate unencapsulated this compound by size exclusion chromatography using Sephadex G-50 columns or by centrifugation at 100,000 × g for 30 minutes. The resulting liposomes typically demonstrate encapsulation efficiencies of 5-6% for topical applications, with the relatively low values attributable to the high aqueous solubility of this compound in the hydration medium [3].
Particle Size, PDI and Zeta Potential: Dilute the nanocarrier dispersion appropriately with deionized water (typically 1:100 v/v) to achieve optimal scattering intensity. Measure particle size, size distribution (polydispersity index, PDI), and zeta potential using a Zetasizer Nano ZS (Malvern Instruments) or equivalent instrument. Perform measurements in triplicate at 25°C with a detection angle of 173° for size and 13° for zeta potential [1] [2].
Encapsulation Efficiency and Drug Loading: Separate unencapsulated drug by ultracentrifugation at 100,000 × g for 30 minutes or by size exclusion chromatography. Lyse the purified nanoparticles using 80% Transcutol P and 10% Triton X-100, then dilute appropriately with mobile phase. Quantify this compound content using a validated HPLC method with fluorescence detection (excitation 310 nm, emission 390 nm). Use a C18 column (250 × 4.6 mm, 5 μm) with isocratic elution comprising acetonitrile:water:triethylamine (30:70:0.1 v/v/v, pH adjusted to 3.0 with orthophosphoric acid) at a flow rate of 1.0 mL/min [6]. Calculate encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:
EE% = (Amount of this compound in nanoparticles / Initial amount of this compound) × 100
DL% = (Amount of this compound in nanoparticles / Total weight of nanoparticles) × 100
Morphological Characterization: For transmission electron microscopy (TEM), place one drop of diluted nanoparticle suspension on copper grids coated with Formvar. After 1 minute, remove excess liquid and stain with 2% uranyl acetate solution for 30 seconds. Add a drop of methylcellulose for 10 minutes, then remove excess by tapping with filter paper. Allow grids to dry completely before analysis using a JEM-1010 microscope (JEOL Ltd.) at appropriate magnification [6].
Perform in vitro release studies using Franz-type diffusion cells with a diffusion area of 0.64 cm² and receptor chamber volume of 4.9 mL. Utilize dialysis membranes with molecular weight cut-off of 14,000 Da, appropriately hydrated before use. For this compound nanocarriers, apply 500 μL of the formulation to the donor compartment, with the receptor medium maintained at 32°C for skin studies or 37°C for other routes. Use Transcutol P as receptor medium to maintain sink conditions throughout the study [3] [6].
Withdraw 200 μL samples at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 36, 48 hours) and replace with fresh pre-warmed receptor medium. Quantify this compound content in samples using the HPLC method described in section 3.4. Plot cumulative drug release versus time and fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms. Optimized PLGA nanoparticles typically demonstrate sustained release profiles with approximately 93% this compound release over 24 hours, while liposomal formulations may exhibit more variable release patterns depending on lipid composition [5] [3].
For topical formulations, conduct ex vivo permeation studies using altered human skin (AHS) or porcine cornea mounted in Franz diffusion cells. Alter skin permeability through microneedle pretreatment to simulate compromised barrier function in atopic dermatitis. Apply 500 μL of this compound formulation to the donor compartment, with receptor medium maintained at 32°C for skin or 37°C for ocular tissues [4] [3].
After 25 hours, remove the tissue from the diffusion cell, rinse with distilled water, and cut out the permeation area. Extract this compound retained in the tissue by immersing in 1 mL of Transcutol P followed by sonication for 10 minutes in an ultrasonic water bath. Filter the supernatant and quantify drug content by HPLC. Calculate the amount retained in tissues (Qret) using the formula:
Qret = (Qext × R) / (W × A)
where Qext is the amount of drug extracted (μg), R is the recovery rate, W is tissue weight (g), and A is diffusion area (cm²). Optimized liposomal formulations have demonstrated 15-fold enhancement in transcorneal permeability compared to plain drug solutions, with significant tissue retention indicating depot formation [4].
For oral formulations, conduct in vivo pharmacokinetic studies in appropriate animal models (typically rats) following institutional ethical guidelines. Administer this compound formulations (equivalent to 5-10 mg/kg) to fasted animals, with control groups receiving pure drug suspension. Collect blood samples at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via retro-orbital plexus or cannulation. Separate plasma by centrifugation and extract this compound using protein precipitation with acetonitrile [1].
Analyze samples using LC-MS/MS with multiple reaction monitoring (MRM) transitions. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-∞, t1/2, and relative bioavailability. Optimized lipid-polymer hybrid nanoparticles have demonstrated 2.92-fold enhancement in oral bioavailability compared to pure drug suspension, attributed to improved solubility, permeability, and lymphatic transport [1].
Figure 1: Comprehensive Workflow for this compound Encapsulation Efficiency Optimization
Figure 2: JAK/STAT Signaling Pathway and this compound Mechanism of Action
The optimization of this compound encapsulation efficiency in nanocarrier systems represents a promising strategy to overcome the drug's inherent biopharmaceutical limitations and enhance its therapeutic potential across multiple clinical indications. Through systematic formulation screening and process optimization, researchers can achieve encapsulation efficiencies exceeding 70% while maintaining desirable nanoparticle characteristics compatible with various administration routes. The protocols outlined in this document provide comprehensive guidance for developing, characterizing, and evaluating this compound-loaded nanocarriers, with particular emphasis on critical quality attributes that correlate with in vivo performance.
Future directions in this compound delivery include the development of stimuli-responsive systems for targeted release at disease sites, combination therapies with complementary anti-inflammatory agents, and precision medicine approaches leveraging patient-specific factors to individualize treatment regimens. Additionally, ongoing research into novel application areas such as type 1 diabetes preservation therapy [7] and neurodegenerative conditions may further expand the clinical utility of optimized this compound formulations. By adhering to the rigorous methodologies described herein, researchers can contribute to the advancement of this compound nanoformulations with enhanced efficacy and safety profiles for improved patient outcomes.
Recent studies investigate baricitinib's use in RA through various trial designs, from phase III long-term extensions to real-world observational studies.
Table 1: Summary of this compound Clinical Trials in Rheumatoid Arthritis
| Trial / Study Name | Design & Phase | Patient Population | Intervention & Comparators | Primary Endpoint(s) |
|---|
| RA-BEYOND [1] [2] | Randomized, Double-blind, Phase 3 Long-Term Extension (LTE) | Patients with RA who achieved sustained CDAI LDA/REM after ≥15 months of this compound 4 mg [1]. | • Continue this compound 4 mg • Taper to this compound 2 mg [1] | Maintenance of LDA/REM at 96 weeks [1]. | | RA-BE-REAL (Spanish Subgroup) [3] | Prospective, Multinational, Observational Study | Adult patients with RA initiating first-time this compound or other b/tsDMARD in clinical practice [3]. | • this compound cohort • Other b/tsDMARD cohort [3] | Time to all-cause treatment discontinuation at 24 months [3]. | | Systematic Literature Review (Spain) [4] | Systematic Review of Real-World Evidence (RWE) | >1000 adults with moderate-to-severe RA treated with this compound in Spain [4]. | this compound (mostly 4 mg/day) in real-world setting [4]. | Real-world effectiveness, safety, and treatment patterns [4]. |
The workflow for the phase III dose-reduction trial illustrates the structured approach to evaluating maintenance of disease control.
This compound demonstrates significant efficacy in clinical trials and real-world settings, with specific outcomes for dose reduction and long-term treatment.
Table 2: Key Efficacy Outcomes from this compound Clinical Studies
| Study | Treatment Groups | Low Disease Activity (LDA) Rate | Remission (REM) Rate | Rescue Rate | Recapture of LDA Post-Rescue |
|---|---|---|---|---|---|
| RA-BEYOND (96 weeks) [1] [2] | This compound 4 mg | 70.2% (NRI) | 36.6% (NRI) | 14.7% | - |
| This compound 2 mg | 59.9% (NRI) | 30.8% (NRI) | 22.5% | - | |
| RA-BEYOND (Post-Rescue) [1] | This compound 2 mg -> 4 mg | - | - | - | 76.2% at 12 weeks; 75.6% at 24 weeks |
| RA-BE-REAL (24 months) [3] | This compound (Real-world) | 46.4% (LDA) | 10.7% (REM) | - | - |
| Other b/tsDMARDs (Real-world) | 29.3% (LDA) | 26.8% (REM) | - | - | |
| Systematic Review (Spain) [4] | This compound (Real-world) | Improved disease activity scores (DAS28, SDAI, CDAI) reported across studies. | - | - | - |
NRI: Non-responder imputation, considering rescued or discontinued patients as non-responders.
The safety profile of this compound is consistent across clinical trials and real-world studies, with known risks managed through dose recommendations [4].
Table 3: Safety Outcomes in Real-World Practice (Systematic Review of Spanish Data) [4]
| Safety Parameter | Reported Incidence / Events |
|---|---|
| Discontinuation due to Adverse Events (AEs) | 9.5% to 20% across studies |
| Herpes Zoster | 11 cases |
| Serious Infections | 6 events |
| Major Adverse Cardiovascular Events (MACE) | 2 events |
| Malignant Neoplasms | 3 events |
Standardized methodologies are crucial for consistent endpoint evaluation across RA clinical trials.
CDAI = SJC28 + TJC28 + PtGA + PhGAThis compound's mechanism of action involves inhibition of the JAK/STAT signaling pathway. Preclinical studies provide insights into its additional role in pain relief.
Preclinical research suggests this compound's pain relief efficacy may extend beyond general anti-inflammatory effects. In a mouse model of arthritis, this compound specifically restored altered gene expression in the dorsal root ganglion (DRG) and reduced markers of neuropathic pain, unlike the NSAID celecoxib [5]. This indicates a potential direct effect on pain pathways, possibly through suppression of the JAK/STAT3 pathway and downstream reduction of Colony-Stimulating Factor 1 (CSF-1) [5].
Recent trial data supports this compound as an effective treatment for moderate-to-severe RA, with a well-characterized safety profile. The RA-BEYOND study provides a robust template for designing dose-reduction or treatment de-escalation trials, demonstrating that a 4 mg dose is superior for maintaining disease control, while a 2 mg dose remains a viable option for many patients, especially with the possibility of recapturing response [1]. Real-world studies like RA-BE-REAL confirm the drug's effectiveness and persistence in heterogeneous clinical practice populations, including older, treatment-experienced patients [3].
Future clinical development can leverage these designs to explore optimized treatment sequencing and combination strategies.
Alopecia areata (AA) is an autoimmune disease characterized by non-scarring hair loss resulting from immune-mediated attack on hair follicles, with an estimated lifetime risk of 2% in the general population. [1] The pathogenesis involves collapse of the immune privilege of the hair follicle, leading to increased self-peptide/MHC expression and infiltration of CD8+ and CD4+ T cells into the follicular microenvironment. [1] Baricitinib, an oral Janus kinase (JAK) 1/2 inhibitor, represents the first FDA-approved systemic treatment for severe AA in adults and is currently under investigation in pediatric populations. [2] [3]
The therapeutic effect of this compound stems from its inhibition of JAK/STAT signaling pathways critical to AA pathogenesis. Specifically, this compound targets key cytokine pathways including interferon-γ (IFNγ) and common gamma chain (γc) cytokine family members (IL-2, IL-7, IL-15), which drive the inflammatory process and cytotoxic T-cell activation that disrupt hair follicle cycling and maintenance. [1] By blocking these signaling cascades, this compound reduces inflammation and enables hair regrowth.
Clinical trials for this compound in alopecia areata have utilized standardized efficacy endpoints with the Severity of Alopecia Tool (SALT) as the primary outcome measure. The SALT score quantifies percentage scalp hair loss, where 0 represents no hair loss and 100 indicates complete scalp hair loss. [4] [2] Successful hair regrowth is typically defined as achieving SALT score ≤20 (≥80% scalp hair coverage), with more stringent endpoints including SALT ≤10 (≥90% coverage) indicating near-complete regrowth. [4] [3]
Table 1: Primary Efficacy Endpoints in this compound Clinical Trials for Alopecia Areata
| Trial Name | Population | Sample Size | Treatment Duration | Primary Endpoint | Key Efficacy Results |
|---|
| BRAVE-AA1 & BRAVE-AA2 [5] | Adults with severe AA (SALT ≥50) | 1,200 patients across both trials | 36 weeks (primary analysis) | SALT score ≤20 | 4 mg: 36-39% achieved endpoint 2 mg: 19-23% achieved endpoint | | BRAVE-AA-PEDS (36-week) [4] [6] | Adolescents (12-<18 years) with severe AA | 257 patients | 36 weeks | SALT score ≤20 | 4 mg: 42.4% achieved endpoint 2 mg: 27.4% achieved endpoint Placebo: 4.5% achieved endpoint | | BRAVE-AA-PEDS (52-week) [3] | Adolescents (12-<18 years) with severe AA | 423 patients across cohorts | 52 weeks | SALT score ≤20 | 4 mg: 54.1% achieved endpoint 2 mg: 31.0% achieved endpoint | | BRAVE-AA1 Withdrawal Substudy [7] | Adult responders (SALT ≤20) at Week 52 | 154 patients | Through Week 152 | Loss of benefit (SALT increase >20 points) | 80% of placebo vs. 7% of continued this compound lost benefit by Week 152 |
Beyond primary SALT-based endpoints, clinical trials have incorporated multiple secondary efficacy measures to provide comprehensive assessment:
Recent 52-week data from BRAVE-AA-PEDS demonstrated dose-dependent efficacy and continuous improvement over time, with 41.2% of adolescents receiving this compound 4 mg achieving SALT ≤10 (near-complete regrowth) at one year. [3] Notably, patients with earlier disease intervention (<2 years duration) showed enhanced response rates, with 80% achieving SALT ≤20 with the 4 mg dose, suggesting potential benefits of early treatment initiation. [3]
Protocol Title: Randomized, Placebo-Controlled, Phase 3 Trial of this compound in Severe Alopecia Areata (BRAVE-AA Program)
Inclusion Criteria:
Exclusion Criteria:
Randomization and Dosing:
Assessment Schedule:
Withdrawal and Retreatment Protocol (BRAVE-AA1):
Safety Monitoring Schedule:
Laboratory Parameter Evaluation:
Adverse Event Collection and Reporting:
The safety profile of this compound in alopecia areata has been characterized across multiple clinical trials with extended follow-up periods. Pooled safety data from 1,303 adults with severe AA treated with this compound over a median of 2.3 years and up to 4 years demonstrates a consistent safety profile. [5]
Table 2: Safety Profile of this compound in Alopecia Areata Clinical Trials
| Safety Category | Findings | Incidence Rates (per 100 patient-years) |
|---|---|---|
| Overall Adverse Events | Most TEAEs were mild to moderate in severity | Not specified |
| Serious Adverse Events | Incidence remained low over extended treatment | IR = 2.6 |
| Treatment Discontinuation | Low rates due to adverse events | IR = 1.7 |
| Serious Infections | No new cases observed after 104 weeks | Not observed in extended follow-up |
| MACE, VTE, Malignancies | No new cases observed after 104 weeks | Non-melanoma skin cancer: IR = 0.1 Other malignancies: IR = 0.2 | | Herpes Zoster | Incidence comparable to previously reported rates | IR = 1.9 | | Most Common TEAEs | Upper respiratory tract infections, headache, acne, hyperlipidemia, increased CPK, UTI | Varies by population and trial | | Laboratory Abnormalities | Lipid changes (increased LDL, HDL, triglycerides), occasional neutropenia | Consistent over time |
The most frequently reported adverse events across trials include upper respiratory tract infections, headache, acne, increased cholesterol levels, and increased creatine phosphokinase. [2] The incidence rates of serious adverse events and treatment discontinuations due to adverse events remained low and stable throughout the extended treatment period, with no new safety signals identified with longer exposure. [5]
The mechanistic rationale for this compound in alopecia areata centers on disruption of key cytokine signaling pathways involved in disease pathogenesis. The following diagram illustrates the JAK/STAT signaling pathway targeted by this compound:
The standardized clinical trial design for this compound in alopecia areata involves sequential assessment points and predefined decision criteria, as illustrated below:
The clinical development program for this compound in alopecia areata represents a significant advancement in the treatment of this autoimmune condition. The comprehensive endpoint framework and trial methodologies established in the BRAVE-AA program provide a robust model for future drug development in alopecia areata.
Key considerations for clinical trial design emerging from these studies include:
Future research directions include expanding the pediatric indication to include children aged 6 to <12 years (currently under investigation in BRAVE-AA-PEDS), exploring biomarkers for treatment response prediction, and investigating combination therapies for refractory cases. [3]
The clinical trial framework for this compound in alopecia areata has established standardized endpoints and methodologies that enable rigorous assessment of treatment efficacy and safety. The SALT-based efficacy measures, comprehensive safety monitoring, and specialized study designs including withdrawal and retreatment protocols provide a robust template for future drug development in this field. The consistent demonstration of efficacy across adult and adolescent populations, coupled with a manageable safety profile during extended treatment, positions this compound as a significant therapeutic advance for patients with severe alopecia areata.
The management of severe and critical COVID-19 has evolved to include immunomodulators for patients with evidence of systemic inflammation. Baricitinib, an oral Janus kinase (JAK) 1/JAK2 inhibitor, is one such agent recommended for use in hospitalized patients requiring oxygen support, including those on invasive mechanical ventilation (IMV) or extracorporeal membrane oxygenation (ECMO) [1] [2].
The Infectious Diseases Society of America (IDSA) guidelines recommend using either an IL-6 inhibitor or a JAK inhibitor (with this compound preferred over tofacitinib) in addition to corticosteroids for hospitalized adults with rapidly progressing severe or critical COVID-19. This recommendation is conditional, based on low to moderate certainty evidence, and is intended for patients with elevated inflammatory markers like C-reactive protein (CRP) [1]. The decision to use this compound often involves considering its dual mechanism of action, which combines anti-inflammatory and potential antiviral effects [3].
This compound's efficacy in COVID-19 is attributed to its dual-pathway mechanism, which addresses both the viral propagation and the dysregulated host immune response characteristic of severe cases.
This compound inhibits JAK1 and JAK2, thereby attenuating the intracellular signaling of multiple pro-inflammatory cytokines implicated in the COVID-19 "cytokine storm," including IL-2, IL-6, IL-10, IFN-γ, and G-CSF [3]. This inhibition suppresses the phosphorylation of downstream STAT proteins (STAT1, STAT3, and STAT4), which are critical for the differentiation and function of pathogenic T-helper cells (Th1 and Th17) and the production of inflammatory mediators [4]. The JAK-STAT pathway is a major regulator of the immune hyperresponse in COVID-19, and its inhibition can mitigate organ damage [5] [4].
Artificial intelligence predictions and subsequent biochemical validation have shown that this compound has a high affinity for members of the numb-associated kinase (NAK) family, specifically AAK1 and GAK [3]. These kinases are involved in clathrin-mediated endocytosis, a process used by SARS-CoV-2 to enter host cells. By inhibiting AAK1 and GAK, this compound may disrupt viral propagation within the lungs and other organs, potentially reducing the viral load [3].
The following diagram illustrates the proposed dual mechanisms of action for this compound in COVID-19 treatment:
Recent clinical studies have provided evidence supporting the use of this compound in severe COVID-19, though its effect on mortality in the most critically ill patients requiring IMV has been debated.
Table 1: Clinical Outcomes from Key this compound Studies in Severe COVID-19
| Study (Type) | Patient Population | Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Frontiers in Medicine, 2025 (Retrospective, PSM) | 96 patients with severe COVID-19 on IMV (high mean age, mostly unvaccinated) | This compound (4 mg daily) + SoC vs. SoC alone | 28-day all-cause mortality (72.9% vs 89.6%, p=0.004). This compound group had more hypertension and received more nirmatrelvir/ritonavir. | [2] |
| COV-BARRIER (Phase 3 RCT) | Hospitalized COVID-19 patients receiving SoC (including corticosteroids) | This compound + SoC vs. Placebo + SoC | Mortality with this compound. Similar safety profile to SoC alone. | [2] |
| RECOVERY (Platform RCT) | Hospitalized COVID-19 patients | This compound vs. Usual care | Risk of death. Subgroup analysis showed no significant mortality reduction for patients on IMV at enrollment. | [2] |
| Bari-SolidAct (Phase 3 RCT) | Hospitalized patients with severe/critical COVID-19 | This compound vs. Placebo | No significant difference in 60-day mortality. | [2] |
| Stebbing et al., 2020 (Case Series) | Patients with bilateral COVID-19 pneumonia | This compound | Clinical/radiologic recovery, rapid in SARS-CoV-2 load, inflammatory markers, and IL-6. | [3] |
PSM: Propensity Score Matching; SoC: Standard of Care; IMV: Invasive Mechanical Ventilation; RCT: Randomized Controlled Trial.
Based on clinical trials and real-world studies, the following protocol is recommended for hospitalized adults:
This protocol is adapted from the methodology used to validate this compound's effect on viral infectivity [3].
This protocol is based on studies examining the impact of JAK inhibitors on immune cell populations and cytokine signaling [4].
The experimental workflow for investigating this compound's immunomodulatory effects is summarized below:
This compound represents a clinically valuable immunomodulatory option for the management of severe COVID-19, including in critically ill patients on mechanical ventilation. Its dual mechanism of action, targeting both inflammatory signaling and viral propagation, provides a strong rationale for its use. However, its application requires careful patient selection and monitoring.
Future research should focus on clarifying its benefit in the most severe subgroups, optimizing combination therapy regimens, and further exploring its anti-viral properties in the context of new SARS-CoV-2 variants.
This compound (BCT) is a Janus kinase (JAK) inhibitor with proven efficacy in treating rheumatoid arthritis, alopecia areata, and COVID-19. Despite its therapeutic potential, this compound faces significant formulation challenges due to its very poor aqueous solubility (0.357-0.46 mg/mL at 25°C), which limits its bioavailability and development of alternative dosage forms such as topical and ocular formulations. The molecule has a molecular weight of 371.42 Da and is classified as a BCS Class III or IV compound (sources differ), indicating solubility-limited absorption. This technical support guide provides evidence-based strategies to overcome solubility limitations, featuring detailed protocols, troubleshooting advice, and analytical methods to support researchers in pharmaceutical development.
The solubility challenge is multifaceted: this compound exhibits poor solubility in water and ethanol (0.40 mg/mL) but is freely soluble in organic solvents like DMSO (74-165.1 mg/mL) and dimethylformamide (50 mg/mL). Unfortunately, these solvents are often unsuitable for pharmaceutical applications due to toxicity concerns. This guide collects and systematizes the most effective approaches to enhance this compound solubility while maintaining biocompatibility, based on recent peer-reviewed research that has systematically investigated various formulation strategies [1] [2] [3].
Table 1: Experimental solubility values for this compound in various solvents and systems
| Solvent/System | Solubility Value | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| Water | 0.357-0.46 mg/mL | 25 | Physiological pH | [1] [4] |
| Ethanol | 0.40 mg/mL | 25 | Pharmaceutically acceptable solvent | [1] |
| PEG-400 | 72.4 mg/mL | 25 | Good solubilizing capacity, biocompatible | [1] [4] |
| Transcutol | Significantly increased | RT | Biocompatible permeation enhancer | [1] |
| DMSO | 74-165.1 mg/mL | 25 | High solubility but concerning toxicity | [1] [3] |
| DMF | 50 mg/mL | 25 | Effective but with toxicity concerns | [1] |
| DMSO:Water (100%) | 0.169 mole fraction | 50 | Highest experimental value | [3] |
| Pluronic F127 (10% w/v) | ~0.7 mg/mL | 37 | pH 6.8, significant enhancement over water | [2] |
Table 2: this compound solubility enhancement using nanocarrier systems
| Formulation Approach | System Composition | Key Solubility Outcomes | Additional Advantages | Reference |
|---|---|---|---|---|
| Polymeric Micelles | Pluronic F127 | Solubility pattern: F127 > F88 > F68 > L64 | Biocompatible, FDA-approved polymers | [2] |
| PLGA Nanoparticles | PLGA, Pluronic F127 | 88% entrapment efficiency | Sustained release (93% over 24 h) | [5] |
| Polymeric Nanoparticles | PLGA/PCL, Poloxamer 188 | High entrapment efficiency | 15x permeability increase in ocular tissue | [6] |
| 3D Printed Tablets | PLA, PEG-400 | Improved dissolution | Personalized dosing potential | [4] |
Transcutol-Based Systems have demonstrated significant promise for topical formulation development. Transcutol (diethylene glycol monoethyl ether) is a biocompatible solvent and permeation enhancer that is water-soluble and has low toxicity. It has been used in various pharmaceutical products including oral solutions, sublingual formulations, and topical delivery systems [1].
Protocol: Transcutol Solubility Enhancement
DMSO-Water Mixtures provide another effective cosolvency approach. Research shows this compound solubility increases linearly with DMSO mass fraction across temperatures ranging from 298.2–323.2 K. The highest mole fraction solubility (1.69 × 10⁻¹) was achieved in pure DMSO at 323.2 K, while the lowest (2.23 × 10⁻⁵) was in pure water at 298.2 K [3].
Pluronic Micelles offer a biocompatible approach to enhance this compound solubility. Pluronics (poloxamers) are non-ionic triblock copolymers (PEO-PPO-PEO) that self-assemble into micelles above critical micellar concentration, creating a hydrophobic core that can host poorly soluble drugs [2].
Protocol: Pluronic Micelle Preparation
The solubilization efficiency of Pluronics follows the order: F127 > F88 > F68 > L64, directly correlating with the increasing molecular weight and PPO block size. The distribution coefficient between micellar and aqueous phases indicates strong partitioning of this compound into the micellar environment, particularly at physiological pH [2].
Polymeric Nanoparticles using PLGA (poly lactic-co-glycolic acid) or PCL (polycaprolactone) provide an advanced strategy for solubility enhancement and controlled release.
Protocol: Nanoparticle Preparation by Solvent Displacement
This method typically yields nanoparticles smaller than 200 nm with low polydispersity index, negative surface charge, and high encapsulation efficiency (up to 88%). The nanoparticles demonstrate significantly enhanced permeation through biological barriers, with one study showing a 15-fold increase in corneal permeability compared to plain drug solution [6] [5].
UV/Vis Absorption Spectroscopy provides a simple, cost-effective method for this compound quantification. The method offers fair sensitivity, relatively low cost, and low time consumption compared to HPLC. For precise quantification in Transcutol, validate the method across the expected concentration range with λmax approximately 230 nm [1].
Fluorescence Spectroscopy delivers superior sensitivity for low concentration measurements, with excitation at 310 nm and emission at 390 nm. This method is particularly valuable for detecting this compound penetration in tissue studies and for samples with limited drug concentration [1] [6].
HPLC Analysis remains the gold standard for precise quantification, especially in complex matrices. Use a C18 column with mobile phase combinations such as acetonitrile and water or buffer solutions. Detection can be achieved with UV (230-310 nm) or fluorescence detectors (λex 310 nm, λem 390 nm) for enhanced sensitivity [6].
Protocol: Encapsulation Efficiency Measurement
Problem: Drug precipitation after dilution from organic solvents Solution: Implement gradual phase mixing when preparing cosolvent systems, consider stabilizers including Poloxamer 188, and optimize the solvent-to-antisolvent ratio
Problem: Instability of solubilized formulations Solution: Conduct stability studies under different storage conditions (4°C, 25°C, 40°C), use appropriate preservative systems for aqueous formulations, and consider lyophilization for long-term storage of nanoparticle systems
Problem: Interference in spectroscopic measurements Solution: Use fluorescence spectroscopy for enhanced selectivity, employ sample cleanup procedures, or switch to HPLC with selective detection
Problem: Low encapsulation efficiency in nanoparticles Solution: Optimize drug-polymer ratio, evaluate different polymer types (PLGA vs PCL), adjust organic solvent selection, and modify preparation method parameters
Q1: What is the most effective biocompatible solvent for this compound? A: Research indicates that PEG-400 provides excellent solubilization capacity (72.4 mg/mL) with good biocompatibility. Transcutol also shows significant promise, particularly for topical formulations, with enhanced solubility and stability for at least one week in solution [1] [4].
Q2: How do Pluronic micelles enhance this compound solubility? A: Pluronics form micellar structures with hydrophobic cores that can host this compound molecules. The solubilization efficiency depends on the Pluronic structure, with F127 showing the highest capacity due to its optimal balance of PPO and PEO blocks. The solubilization follows the order F127 > F88 > F68 > L64 [2].
Q3: What analytical methods are most suitable for quantifying this compound in solubility studies? A: UV/Vis spectroscopy (230 nm) works well for higher concentrations, while fluorescence spectroscopy (310/390 nm) offers superior sensitivity for low concentrations. HPLC provides the highest specificity for complex matrices and is recommended for encapsulation efficiency studies [1] [6].
Q4: Can nanotechnology approaches improve this compound delivery beyond solubility enhancement? A: Yes, polymeric nanoparticles not only enhance solubility but also provide sustained release (93% over 24 hours), improved tissue penetration (15-fold increase in corneal permeability), and potential for targeted delivery to specific tissues [6] [5].
Q5: How does pH affect this compound solubility? A: Studies with Pluronic systems show this compound exhibits higher solubility at pH 1.6 compared to pH 6.8, indicating pH-dependent solubility behavior. This should be considered when developing formulations for different administration routes [2].
The table below summarizes quantitative stability data and critical parameters from recent baricitinib nanoparticle research.
| Formulation Type | Key Stability Parameters Monitored | Testing Conditions & Duration | Reported Results | Source Reference |
|---|---|---|---|---|
| Transdermal Patch (with Eudragit RL100 NPs) | Particle Size, PDI, Entrapment Efficiency, Zeta Potential, Drug content, tensile strength, folding endurance [1]. | Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months [1]. | No significant change in physicochemical properties; chemically and physically stable [1]. | [1] |
| Ocular NPs (PLGA/PCL) | Particle Size, PDI, Zeta Potential, Encapsulation Efficiency, pH, microbiological safety (Challenge Test) [2] [3]. | Microbiological "Challenge Test" against various microbes; short-term storage stability [2] [3]. | Formulations passed Challenge Test; stable during storage with no significant changes in size or PDI [2] [3]. | [2] [3] |
| Oral Hybrid NPs (PLGA-Lipid) | Particle Size, PDI, Zeta Potential, Entrapment Efficiency, Drug Loading, in vitro drug release [4]. | In vitro release in phosphate buffer (pH 6.8) [4]. | Stable, sustained release profile over time; high zeta potential (-36.5 mV) suggests good physical stability [4]. | [4] |
| PLGA NPs (for solubility) | Particle Size, PDI, Zeta Potential, Entrapment Efficiency [5]. | Not explicitly stated in abstract, but standard characterization performed [5]. | High entrapment efficiency (88%); Zeta potential: -12.5 mV [5]. | [5] |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own stability testing protocols.
This method is used to predict long-term stability under controlled stress conditions [1].
This test is crucial for sterile or ocular formulations to ensure resistance to microbial growth during use and storage [2].
Understanding the drug release profile is part of demonstrating stable encapsulation over time [4].
The diagram below outlines a logical workflow for conducting a comprehensive stability study, integrating the protocols mentioned above.
Q1: What is an acceptable zeta potential value for this compound nanoparticles to ensure good physical stability? While higher values generally indicate better stability, research shows successful formulations with a range of zeta potentials. One transdermal study reported excellent stability over 3 months with a value of -39.32 mV [1], while an oral PLGA formulation with -12.5 mV was also reported [5]. The key is consistency; a significant change in zeta potential over time is a more critical indicator of instability than the absolute initial value.
Q2: My nanoparticles are aggregating during storage. What are the primary factors to investigate? Begin by checking:
Q3: I observed a drop in Entrapment Efficiency (EE) after stability testing. What does this mean? A decrease in EE suggests the drug is leaking out of the nanoparticles, a form of chemical or physical instability. This could be due to:
Before initiating Baricitinib, a thorough risk-benefit assessment is crucial. The table below outlines the core risk factors and necessary pre-therapy evaluations [1] [2] [3].
| Assessment Area | Key Considerations & Actions |
|---|---|
| Overall Infection Risk | Increases risk of serious bacterial, fungal, viral, and opportunistic infections; may lead to hospitalization or death [1] [4]. |
| Patient Risk Factors | Older age, comorbid conditions (e.g., diabetes, renal impairment), concomitant immunosuppressants (e.g., methotrexate, corticosteroids), and history of chronic or recurrent infection [1] [5] [3]. |
| Pre-Therapy Screening (Mandatory) | • Tuberculosis (TB): Test for latent TB before and during therapy; treat if positive [1] [4]. • Viral Hepatitis: Screen for hepatitis B and C in accordance with clinical guidelines [2]. • Complete Blood Count (CBC): Establish baseline ALC, ANC, and hemoglobin [2]. | | Dosage Considerations | • Renal Impairment: Requires dose reduction (see FAQs below) [6] [2]. • Strong OAT3 Inhibitors: Avoid co-administration with drugs like probenecid or reduce this compound dose [6] [2]. |
Consistent laboratory monitoring is essential for patient safety. The following table provides the laboratory parameters and corresponding dose management guidelines used in clinical trials [2].
| Laboratory Parameter | Dosing Guideline for RA & Alopecia Areata | Dosing Guideline for COVID-19 |
|---|
| Absolute Lymphocyte Count (ALC) | • ≥500 cells/mm³: Maintain dose. • <500 cells/mm³: Avoid initiation or interrupt dosing [2]. | • ≥200 cells/mm³: Maintain dose. • <200 cells/mm³: Avoid initiation or interrupt dosing [2]. | | Absolute Neutrophil Count (ANC) | • ≥1000 cells/mm³: Maintain dose. • <1000 cells/mm³: Avoid initiation or interrupt dosing [2]. | • ≥500 cells/mm³: Maintain dose. • <500 cells/mm³: Avoid initiation or interrupt dosing [2]. | | Hemoglobin (Hgb) | • ≥8 g/dL: Maintain dose. • <8 g/dL: Avoid initiation or interrupt dosing [2]. | Not specified in the search results. |
A proactive protocol for preventing, identifying, and managing infections is fundamental for patient safety.
The following workflow diagram summarizes the core risk mitigation strategy for infection risk during this compound therapy.
Q1: How does this compound's mechanism of action contribute to infection risk? this compound is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK 2. By inhibiting the JAK-STAT signaling pathway, it modulates the signaling of multiple cytokines (e.g., interleukins, interferons) involved in immune cell function and inflammation. This immunomodulation decreases the body's ability to mount an effective immune response, thereby increasing susceptibility to a wide range of infections [6] [5] [7].
Q2: What are the critical dosage adjustments for patients with renal impairment? Dosage adjustments vary by indication [6] [2]:
Q3: Are certain types of infections more commonly observed? Yes. In clinical trials, common infections included upper respiratory tract infections (e.g., sinusitis, pharyngitis), herpes simplex (e.g., cold sores), and urinary tract infections. There is also an increased risk of herpes zoster reactivation (shingles) [1] [7] [8].
Q4: What is the evidence for this compound's use in COVID-19, and how does it impact infection risk in this context? this compound is FDA-approved and recommended by WHO/NIH for hospitalized COVID-19 patients requiring oxygen. It provides a mortality benefit by attenuating the cytokine-driven hyperinflammation ("cytokine storm") associated with severe COVID-19 [6] [5]. While it increases the general risk of infection, its short-term use (up to 14 days) in controlled settings has shown a manageable safety profile in clinical trials. However, immunocompromised patients may not experience the same survival benefit, highlighting the need for careful patient selection [5].
Baricitinib is an orally administered selective inhibitor of Janus kinase (JAK) 1 and 2 that has demonstrated efficacy in rheumatoid arthritis, alopecia areata, and COVID-19. Understanding its drug interaction potential is essential for researchers designing clinical trials and clinicians optimizing therapeutic regimens. This compound exhibits a moderate interaction profile characterized by specific metabolic and transporter-based interactions that require careful consideration in both research and clinical settings.
The drug follows predictable pharmacokinetics with dose-linear and time-invariant characteristics, reaching peak plasma concentrations within 1.5 hours postdose with high oral bioavailability of approximately 80-97%. This compound has a relatively low oral-dose clearance (17 L/h) and demonstrates minimal systemic accumulation following repeat dosing. The elimination half-life in patients with rheumatoid arthritis is approximately 12 hours, supporting once-daily dosing. This compound's moderate plasma protein binding (approximately 50%) and widespread tissue distribution (volume of distribution: 76 L) contribute to its pharmacokinetic profile and potential for interactions [1] [2] [3].
Enzyme-Mediated Metabolism: Unlike many small molecule drugs, this compound undergoes minimal hepatic metabolism, with only approximately 10% of the drug metabolized primarily via CYP3A4-mediated oxidation. This minimal cytochrome P450 involvement significantly reduces its interaction potential with strong CYP inducers or inhibitors. However, researchers should note that potent CYP3A inducers like rifampicin have been shown to decrease this compound exposure (AUC), though this effect is not considered clinically significant for most patients [2] [3].
Transporter-Mediated Interactions: this compound's pharmacokinetics are significantly influenced by membrane transporters, making this the most important interaction pathway. The drug is a substrate for organic anion transporter 3 (OAT3), P-glycoprotein (P-gp), multidrug and toxic extrusion protein (MATE2-K), and breast cancer resistance protein (BCRP). The most clinically significant interactions occur with OAT3 inhibitors such as probenecid, which can increase this compound exposure approximately 2-fold by reducing renal clearance to 69% of normal. When co-administered with probenecid, this compound dosage should be reduced by 50% to maintain appropriate exposure levels [2] [3] [4].
Figure 1: this compound inhibition of the JAK-STAT signaling pathway. This compound selectively targets JAK1 and JAK2, modulating downstream inflammatory gene transcription and immune responses [2] [3] [5].
Table 1: Clinically Significant Pharmacokinetic Changes in this compound Drug Interactions
| Interacting Drug | Interaction Mechanism | Effect on this compound AUC | Effect on this compound C~max~ | Effect on this compound Clearance |
|---|---|---|---|---|
| Probenecid | OAT3 inhibition | ↑ 100% (2-fold increase) | No significant change | ↓ 31% |
| Rifampicin | CYP3A4 induction | ↓ Moderate decrease | No significant change | ↑ Moderate increase |
| High-fat meal | Reduced absorption rate | ↓ 11% | ↓ 18% | No significant change |
Table 2: Clinical Management Strategies for this compound Drug Interactions
| Interaction Scenario | Recommended Action | Monitoring Parameters | Alternative Considerations |
|---|---|---|---|
| OAT3 inhibitors (probenecid) | Reduce this compound dose by 50% | Serum creatinine, eGFR, signs of toxicity | Consider temporary this compound discontinuation if probenecid short-term |
| Potent CYP3A4 inducers (rifampicin) | Monitor efficacy; consider dose adjustment | Disease activity scores, inflammatory markers | Alternative RA therapy if significant efficacy loss |
| Renal impairment (eGFR 30-60 mL/min) | Reduce dose to 1-2 mg daily (varies by indication) | eGFR, serum creatinine, complete blood count | Avoid in severe renal impairment (eGFR <30 mL/min) |
| Hepatic impairment (severe) | Not recommended | Liver function tests, bilirubin, INR | Alternative therapies with hepatic metabolism |
For researchers requiring precise quantification of this compound concentrations in biological samples, the UPLC-MS/MS method provides excellent sensitivity and specificity. This methodology is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies [6].
Sample Preparation: The optimal sample preparation involves spiking 100 μL of plasma with 10 μL of internal standard (upadacitinib) working solution, followed by protein precipitation with acetonitrile in a 1:3 ratio. After vortexing, samples are centrifuged at 13,000 × g for 10 minutes at 4°C, with 100 μL of supernatant injected into the UPLC-MS/MS system [6].
Chromatographic Conditions: Utilize an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase should consist of acetonitrile (solution A) and 0.1% formic acid (solution B) with the following gradient elution program: 0-0.5 min at 90% B, 0.5-1.0 min at 90-10% B, 1.0-1.4 min at 10% B, and 1.4-1.5 min at 10-90% B, with a total run time of 2.0 minutes [6].
Mass Spectrometry Parameters: Conduct measurements using positive ion mode with electrospray ionization (ESI). Monitor this compound using the ion transition m/z 372.44 → 250.97 with cone voltage of 20 V and collision energy of 30 eV. For the internal standard (upadacitinib), use m/z 380.90 → 255.99 with cone voltage of 30 V and collision energy of 25 eV [6].
Figure 2: Experimental workflow for this compound drug interaction studies. The schematic outlines key steps from study design to data interpretation, with dashed lines indicating optional in vitro components for mechanistic investigations [6] [5] [4].
For research purposes, the established UPLC-MS/MS method demonstrates excellent performance characteristics with a lower limit of quantification (LLOQ) of 1 ng/mL and a linear range of 1-100 ng/mL. The method shows precision and accuracy within acceptable limits (±15% for quality control samples), making it suitable for detecting clinically relevant concentrations. In COVID-19 patients, reported steady-state plasma concentrations were 12.64 ng/mL and 15.36 ng/mL for 4 mg/day and 2 mg/day doses, respectively, well within the quantifiable range [6].
For single-dose studies, collect intensive samples up to 24 hours post-dose, with particular attention to the first 4 hours. This compound reaches peak plasma concentration within 0.5-3 hours (average 1.5 hours). For multiple-dose studies, ensure trough concentrations are collected immediately before the next scheduled dose. The elimination half-life of approximately 12 hours supports once-daily dosing, with steady-state achieved within 3 days of repeated dosing [1] [2].
For transporter interaction studies, use OAT3-transfected cell systems as this is the primary interaction pathway. For metabolic stability assessments, human liver microsomes and CYP3A4-expressing systems are appropriate, though hepatic metabolism is minimal (approximately 10%). For JAK-STAT pathway interactions, human monocyte-derived dendritic cells, plasmacytoid dendritic cells, B cells, and T cells provide relevant models for immunomodulatory effects [3] [5].
Monitor for infection risk (particularly herpes zoster), hematological parameters (neutrophil count, lymphocyte count, hemoglobin), lipid profiles (LDL-C, HDL-C), and hepatic enzymes. In COVID-19 patients, monitor for thromboembolic events and viral clearance parameters. Serious adverse events, though uncommon, include deep vein thrombosis, pulmonary embolism, and urinary tract infections [2] [7] [8].
This compound presents a manageable but significant interaction profile primarily mediated through transporter systems rather than metabolic pathways. Researchers should pay particular attention to OAT3 inhibitors like probenecid and implement appropriate dose adjustments. The UPLC-MS/MS methodology provides a sensitive and specific approach for this compound quantification in biological samples, supporting both therapeutic drug monitoring and research applications. By incorporating these analytical methods and understanding the key interaction mechanisms, researchers can effectively design studies that account for this compound's unique pharmacokinetic properties and minimize interaction-related complications in clinical development programs.
| Parameter | Monitoring Recommendation | Clinical Significance & Actions |
|---|
| Creatine Kinase (CK) | Monitor at baseline and as clinically needed. [1] | Asymptomatic elevation: Common; often does not require discontinuation. [1] Symptomatic elevation (with myalgia): Rare; discontinue this compound. Levels typically normalize after cessation. [2] [3] | | Liver Enzymes (ALT/AST) | Baseline and periodically thereafter per standard patient management. [4] | Associated with increased incidence of elevation. Monitor for drug-induced liver injury. Interrupt therapy if suspected. [4] [5] | | Renal Function (Creatinine/eGFR) | Assess at baseline. Dosage adjustment required for renal impairment. [6] | Renal clearance is a major elimination pathway. Adjust dose for moderate-to-severe renal impairment to avoid toxicity. [6] | | Neutrophils & Lymphocytes | Baseline and periodically thereafter per standard patient management. [4] | Associated with neutropenia and lymphopenia. Avoid initiation or interrupt therapy if counts fall below specific thresholds (e.g., ANC <1000 cells/mm³ in RA). [4] | | Hemoglobin | Baseline and periodically thereafter per standard patient management. [4] | May cause anemia (decreases to <8 g/dL reported). Interrupt therapy in patients with RA if Hgb <8 g/dL. [4] | | Lipids | Monitor 12 weeks after initiation. [1] | May cause increases in lipid parameters (total cholesterol, LDL, triglycerides). [3] |
This compound is a selective, reversible inhibitor of Janus kinase (JAK) 1 and 2. It modulates immune responses by blocking the JAK-STAT signaling pathway, which is triggered by cytokines, interferons, and growth factors [6]. The following diagram illustrates this mechanism.
For research involving this compound pharmacokinetics, a robust method for quantification is essential. The following UPLC-MS/MS method has been developed and validated for this purpose [5].
Q1: How should a symptomatic rise in CK in a clinical trial subject be managed?
Q2: What is the evidence for this compound's antiviral mechanism against SARS-CoV-2?
Q3: Are there specific populations where this compound requires extra laboratory vigilance?
The following table consolidates the lipid alterations observed with baricitinib treatment in patients with rheumatoid arthritis (RA) [1] [2] [3].
| Lipid Parameter | Mean Increase from Baseline (mg/dL) | Notes on Change |
|---|---|---|
| LDL-C | +11.37 to +13.15 | Dose-dependent increase; stabilizes after ~12 weeks of treatment [1] [2] [3]. |
| HDL-C | +5.40 to +8.11 | Dose-dependent increase [1] [3]. |
| LDL-C:HDL-C Ratio | No significant change | Reported across pooled phase II and III studies [2]. |
| Triglycerides | Increased | Specific magnitude not consistently quantified across pooled studies [2]. |
Beyond simple quantitative changes, nuclear magnetic resonance (NMR) lipid spectroscopy from one phase III trial revealed that this compound treatment led to a shift in LDL particle composition: an increase in large LDL particles and a decrease in small, dense LDL particles (which are considered more atherogenic) [2]. Levels of GlycA, an inflammatory biomarker, were also decreased [2].
The diagram below illustrates the current understanding of how JAK-STAT inhibition by this compound may lead to increased serum lipid levels.
The precise mechanism is not fully elucidated, but evidence suggests that by inhibiting the JAK-STAT pathway, this compound modulates the signaling of cytokines like IL-6 and IFN-γ, which in turn may lead to an increase in lipoprotein lipase (LPL) activity [4]. Enhanced LPL activity accelerates the catabolism of very-low-density lipoproteins (VLDL), which can lead to increased levels of LDL-C and HDL-C [4]. This is supported by the observed NMR lipid profile changes [2].
For researchers designing preclinical or clinical studies, managing this lipid effect is a key consideration. Evidence suggests that the changes are manageable and should not preclude treatment in trials.
Baricitinib exhibits significant interindividual variability in its pharmacokinetics (PK), meaning drug exposure can differ substantially between patients given the same dose. The table below summarizes the major covariates that influence this variability, which are crucial for troubleshooting experimental outcomes or clinical results [1].
| Covariate | Impact on PK Parameters | Clinical Dosing Consideration |
|---|---|---|
| Body Weight / Size | Significantly influences the volume of distribution (V/F) [2]. | Dosing based on weight bands is recommended, especially in non-standard adult populations or pediatrics [2]. |
| Renal Function | Significantly impacts clearance (CL/F). Reduced estimated glomerular filtration rate (eGFR) leads to decreased clearance and increased drug exposure [2]. | Dose adjustment is necessary for patients with renal impairment [1]. |
| Drug-Drug Interactions (DDIs) | As a substrate of cytochrome P450 (CYP) enzymes, this compound is susceptible to interactions with CYP inhibitors and inducers, affecting its metabolism and exposure [1]. | Screen for and manage concomitant medications. |
| Inflammatory State | The disease state (e.g., GvHD vs. myelofibrosis) can alter drug clearance, a phenomenon known as phenoconversion [1]. | Consider the specific patient population and disease pathophysiology when interpreting PK data. |
Here are answers to common questions researchers might encounter.
Q1: Why do we observe such variable drug concentrations in our patient cohort despite standardized dosing? The "one-size-fits-all" dosing approach does not account for interindividual variability. Key factors to investigate are the patients' body weight, renal function (eGFR), and concomitant medications that could cause DDIs [1]. As shown in the data above, these covariates directly impact clearance and volume of distribution, leading to variable exposure.
Q2: What is the rationale for exploring Therapeutic Drug Monitoring (TDM) for this compound? this compound is a strong candidate for TDM because it has a well-documented exposure-response relationship for efficacy and emerging evidence for exposure-dependent toxicities (e.g., hematological abnormalities) [1]. It also exhibits moderate to significant interindividual PK variability and a narrow therapeutic margin for certain adverse effects, making individualized dosing beneficial to optimize outcomes [1].
Q3: Beyond JAK1/JAK2, what other pharmacological targets are relevant for this compound? this compound uniquely inhibits the numb-associated kinases (NAKs), including AAK1 and GAK, with high affinity (e.g., AAK1 IC50 = 8.2 nM) [3]. This activity is distinct from other JAK inhibitors and may contribute to an anti-viral effect by disrupting host-mediated viral propagation, which was relevant in its investigation for COVID-19 [3].
This methodology outlines the core steps for characterizing this compound pharmacokinetics in a study population using a nonlinear mixed-effects modeling approach [2] [1].
Step 1: Study Design & Data Collection
Step 2: Bioanalysis
Step 3: Population PK (PopPK) Modeling
The workflow below visualizes the key experimental and data analysis steps.
| Metric | Study Details | Baricitinib Results | TNFi Results | Comparative Outcome |
|---|---|---|---|---|
| ACR50 Response (Week 12) | Real-life study after csDMARD failure [1] | Superior (Specific % not stated) | Baseline comparison | This compound superior (p-value not stated) [1] |
| ACR70 Response (Week 12) | RCT in csDMARD-refractory patients [2] | Higher (Specific % not stated) | Baseline comparison | This compound superior [2] |
| DAS28 Remission (Week 12) | Real-life study, DAS28-CRP < 2.6 [1] | 74% of patients | 47% of patients | This compound superior (p < 0.001) [1] |
| Radiographic Progression | RCT, measured by Larsen score at 24 weeks [2] | Significant reduction | Not specified | More effectively delayed vs. csDMARDS; comparable to TNFi [2] |
| Common Side Effects | RCT, 24-week monitoring [2] | Infections, GIT, CVS complications | Infections, skin complications | cDMARDs had least side effects [2] |
| Serious Safety Warnings | Drug monograph [3] | Serious infections, mortality, malignancy, major adverse cardiovascular events, thrombosis | Class warnings for JAK inhibitors; use requires careful risk-benefit assessment [3] |
This 24-week study directly compared this compound, TNFi, and csDMARDs in 334 Egyptian RA patients with moderate to highly active disease.
This pragmatic, multicenter study provides evidence of how this compound performs in clinical practice outside of controlled trial conditions.
This compound and TNF-α inhibitors work through distinct molecular pathways to suppress inflammation in RA. The diagram below illustrates these mechanisms and highlights this compound's potential additional role in pain modulation.
The diagram above shows that while TNF-α inhibitors work by blocking a single cytokine, this compound acts intracellularly to inhibit the signaling of multiple cytokines, which may explain its broad efficacy [2].
Furthermore, preclinical research suggests this compound may have a specific role in pain relief that extends beyond general inflammation control. A 2024 study in mice found that this compound, but not the anti-inflammatory celecoxib, modulated the IL-6/JAK/STAT3 pathway in dorsal root ganglion (DRG) neurons, reducing the expression of Colony-Stimulating Factor 1 (CSF-1). This reduction subsequently suppressed the activation of microglia and astrocytes in the spinal cord, a key mechanism in neuropathic pain [4]. This provides a potential molecular basis for clinical observations that this compound is effective at reducing pain in RA [4].
For researchers and drug development professionals, these findings highlight several key points:
The table below summarizes the key safety considerations for this compound based on recent clinical studies and registry data.
| Safety Aspect | Findings for this compound | Comparative Data & Context |
|---|---|---|
| Overall Infection Risk | Common adverse event; most frequent were upper respiratory tract infections, herpes zoster, and urinary tract infections [1]. | Rate was similar to that of the non-D2T RA group (28.21% overall infection rate) [1]. |
| Serious Infections | Increased risk compared to some bDMARDs, particularly with long-term use (>16 months) [2]. | In a real-world registry, incidence was 11.6/1,000 patient-years vs. 8.9/1,000 for bDMARDs; risk heightened in older patients and those with high disease activity [2]. |
| Malignancy Risk | Associated with an increased risk of malignancies (excluding non-melanoma skin cancer) vs. bDMARDs [2]. | Risk was higher vs. TNF inhibitors (TNFi); Hazard Ratio (HR) for tofacitinib vs. TNFi was 1.47 in the ORAL Surveillance trial [2]. |
| Major Adverse Cardiovascular Events (MACE) | Increased risk, especially in patients aged 50+ with at least one cardiovascular (CV) risk factor [3]. | Based on a class-wide safety review for JAK inhibitors; direct comparative data vs. csDMARDs is limited. |
| Hematological Changes | Can cause dose-related decreases in neutrophil and lymphocyte counts [4] [5]. | Laboratory monitoring is required [5]. |
| Gastrointestinal Effects | Nausea and other gastrointestinal issues were reported [4]. | - |
| Concomitant Medications | Concomitant use of corticosteroids may be associated with a higher rate of serious adverse events and discontinuations [6]. | The efficacy and overall AE rate of this compound were not altered by csDMARD or corticosteroid use [6]. |
For a rigorous scientific assessment, here are the methodologies and key findings from pivotal studies.
Study 1: Real-World Safety in D2T RA [1]
Study 2: Malignancy Risk from RABBIT Registry [2]
Study 3: Dose Reduction and Safety (RA-BEYOND) [7]
This compound's safety profile is intrinsically linked to its mechanism of action as a Janus kinase (JAK) inhibitor. The following diagram illustrates the JAK-STAT signaling pathway and how this compound interferes with it, which explains both its efficacy and its class-wide safety considerations.
Diagram Title: JAK-STAT Signaling Inhibition by this compound
This diagram shows that by inhibiting JAK1 and JAK2, this compound broadly blocks signaling from multiple cytokines [8] [9] [5]. While this effectively reduces inflammation, it also suppresses cytokine-mediated functions in immune surveillance (potentially increasing infection and malignancy risk) and normal hematopoiesis and lipid metabolism (explaining laboratory abnormalities) [3] [2] [4].
For researchers and drug development professionals, the data indicates that this compound offers a valuable treatment option, particularly for patients with an inadequate response to conventional DMARDs. However, its safety profile requires careful risk-benefit analysis.
Key considerations for clinical trial design and post-marketing surveillance should include:
The following table synthesizes key findings from meta-analyses and systematic reviews on baricitinib's performance across different diseases.
| Metric | This compound 2 mg | This compound 4 mg | Context & Notes |
|---|---|---|---|
| RA: ACR20 Response (vs. Placebo+DMARD) [1] | Significantly higher [1] | Significantly higher (OR 3.13); Ranked most effective (SUCRA 0.7930) [1] | Network meta-analysis; 4 mg + DMARDs showed best ACR20 response. |
| RA: Safety (TEAEs) [1] | No significant risk vs. placebo [1] | No significant risk vs. placebo [1] | No significant difference in treatment-emergent adverse events (TEAEs) among interventions. |
| RA: Lab Changes & Infection Risk [2] | - No significant change in ALT or creatinine
The comparative data is derived from rigorous clinical trial methodologies. Here is a summary of the key experimental designs:
This compound is a small-molecule inhibitor that targets intracellular signaling pathways. The diagram below illustrates its mechanism and the general workflow for evaluating its efficacy and safety.
Network meta-analyses allow for the indirect comparison of multiple treatments. The following tables summarize key efficacy findings for Baricitinib in two conditions: Rheumatoid Arthritis (RA) and Alopecia Areata (AA).
Table 1: Efficacy in Rheumatoid Arthritis (Inadequate Response to Methotrexate) [1] [2] [3]
This table shows the relative performance of different JAK inhibitors in achieving clinical improvement (ACR20, ACR50, ACR70) and radiographic outcomes at various time points.
| Intervention | Dosage | Key Efficacy Outcomes (vs. Placebo) | SUCRA Ranking/Probability |
|---|---|---|---|
| This compound + csDMARD | 4 mg QD | ACR20 RR: 1.86 (24 weeks); Improved radiographic outcomes (mTSS) at 52 weeks [1] [3] | Ranked highly in efficacy, especially in combination therapy [1] |
| Upadacitinib + csDMARD | 15 mg QD | ACR20 RR: 1.84 (24 weeks) [1] | Ranked highly for ACR responses at 12/24 weeks [1] |
| Upadacitinib (Monotherapy) | 30 mg QD | ACR20 RR: 3.08 (12 weeks); ACR70 RR: 18.13 (12 weeks) [1] | Showed relatively good efficacy at 12 weeks [1] |
| Filgotinib + MTX | 200 mg QD | -- | Highest probability for best improvement in mTSS, erosion, and joint space narrowing at 52 weeks [3] |
| Tofacitinib (Monotherapy) | 5 mg BID | ACR20 RR: 2.21 (12 weeks) [2] | -- |
| Placebo | -- | (Reference) | -- |
Table 2: Efficacy in Alopecia Areata [4] [5]
This table focuses on the ability of JAK inhibitors to improve hair regrowth in patients with Alopecia Areata.
| Intervention | Dosage | Key Efficacy Outcomes (vs. Placebo) | Notes |
|---|---|---|---|
| This compound (Oral) | 2 mg / 4 mg QD | Significantly improved response rate [MD = 8.44] and complete response rate [MD = 12.21] [4] | An excellent option due to good efficacy and safety; 4 mg dose considered for inadequate response [4] [5] |
| Ruxolitinib (Oral) | -- | Significantly improved response rate [MD = 6.94] and complete response rate [MD = 9.79] [4] | An excellent option due to good efficacy and safety [4] |
| Tofacitinib (Oral) | -- | Significantly improved complete response rate [MD = 10.16] [4] | -- |
| Non-Oral JAK Inhibitors | -- | -- | Did not appear to have satisfactory efficacy [4] |
The comparative data presented above is generated through a specific and rigorous methodological process. The following diagram illustrates the core workflow of a Network Meta-Analysis.
Key Experimental & Methodological Components [6]:
This compound's efficacy across different diseases stems from its targeted action on specific intracellular signaling pathways. The diagram below illustrates this mechanism.
Key Molecular and Cellular Effects [5] [7]:
While the focus here is on efficacy, safety is a critical factor in treatment decisions.
The following table consolidates key efficacy data on ACR20 response rates from clinical trials of this compound and other JAK inhibitors for comparison.
| Treatment Regimen | Study Duration | ACR20 Response Rate | Placebo Response Rate | Risk Ratio (RR) or Response Rate Difference | Study Reference / Population |
|---|---|---|---|---|---|
| This compound 4 mg + csDMARDs [1] | 12 weeks | — | — | RR: 1.74 (vs. placebo) | Network Meta-Analysis of RCTs |
| This compound 4 mg + csDMARDs [2] | 12 weeks | Significant improvement | — | Higher than cDMARDs group | 334 RA patients, refractory to cDMARDs |
| This compound 4 mg + csDMARDs [2] | 24 weeks | Significant improvement | — | Higher than cDMARDs group | 334 RA patients, refractory to cDMARDs |
| This compound (various doses) [3] | 24 weeks | Improvements maintained | — | — | Long-term Extension Study (up to 128 weeks) |
| Upadacitinib 15 mg [4] | 2 weeks | 33.6% - 40.2% | 14.0% - 20.7% | Difference: +19.7% (vs. PBO in SELECT-COMPARE) | Multiple SELECT Phase 3 Trials |
| Filgotinib 200 mg [1] | 12 weeks | — | — | RR: 1.82 (vs. placebo) | Network Meta-Analysis of RCTs |
| Tofacitinib 5 mg BID [1] | 12 weeks | — | — | RR: 1.75 (vs. placebo) | Network Meta-Analysis of RCTs |
For the clinical trials referenced, the methodologies were designed to be robust and comparable across the field.
This compound is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling of multiple cytokines [5]. The diagram below illustrates how this mechanism targets the inflammatory pathway in RA.
As the diagram shows, this compound works by inhibiting JAK1 and JAK2 enzymes. This action prevents the phosphorylation and activation of STAT proteins, which are key signal transducers. Consequently, the signaling pathway of multiple pro-inflammatory cytokines (like IL-6) is disrupted, leading to a reduction in the inflammatory response that causes RA symptoms [5].
| Safety Event | Incidence in Rheumatoid Arthritis (Up to 9.3 years) [1] | Incidence in Alopecia Areata (Up to 4 years) [2] | Comparative Discontinuation vs. TNFi (RA, Real-World) [3] |
|---|---|---|---|
| Patient-Years of Exposure | 14,744 PYE | 2,789.7 PYE | N/A |
| Serious Infections | 2.6 per 100 PYE | 2.6 per 100 PYE | N/A |
| Herpes Zoster | 3.0 per 100 PYE | 1.9 per 100 PYE | N/A |
| MACE | 0.5 per 100 PYE | 0 cases in extension period | N/A |
| Venous Thromboembolism (DVT/PE) | 0.5 per 100 PYE | 0 cases in extension period | N/A |
| Malignancy (ex. NMSC) | 1.0 per 100 PYE (after 48 wks) | 0.2 per 100 PYE | N/A |
| Non-Melanoma Skin Cancer (NMSC) | SIR: 1.07 (95% CI 0.90-1.26) | 0.1 per 100 PYE | N/A |
| Drug Maintenance | N/A | N/A | Higher than TNFi (HR for discontinuation: 1.76) |
| Discontinuation due to Ineffectiveness | N/A | N/A | Lower than TNFi (HR: 1.49) |
| Discontinuation due to Adverse Events | N/A | N/A | No significant difference vs. TNFi |
PYE: Patient-Years of Exposure; MACE: Major Adverse Cardiovascular Events; DVT/PE: Deep Vein Thrombosis/Pulmonary Embolism; NMSC: Non-Melanoma Skin Cancer; SIR: Standardized Incidence Ratio; HR: Hazard Ratio; TNFi: Tumor Necrosis Factor inhibitor; N/A: Not Applicable or not reported in the cited studies.
The safety data in the table above is derived from large-scale, long-term studies. Here are the detailed methodologies for the key experiments cited.
Understanding this compound's mechanism and ongoing research into its safety profile provides context for the clinical data.
This compound is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2 [4]. The diagram below illustrates the JAK-STAT pathway that this compound modulates.
The exact mechanisms behind certain safety signals (e.g., thrombosis) are not fully explained by its known on-target effects. One study used machine learning to identify novel off-target interactions [5].
For researchers and drug development professionals, the data indicates:
| Study / Trial Name | Patient Population | Treatment Comparators | Primary Radiographic Outcome | Key Efficacy Findings on Structural Damage |
|---|
| Egyptian Comparative Study (2024) [1] [2] | 334 RA patients (cDMARD-refractory) | • Baricitinib 4 mg • TNF-α Inhibitors • cDMARDs | • Larsen Score (Baseline to 24 weeks) [1] | • this compound significantly reduced Larsen score vs. cDMARDs [1]. • this compound comparable to TNF-α inhibitors [1]. | | RA-BEAM (Phase 3) [3] | MTX-inadequate responders | • this compound 4 mg + MTX • Adalimumab + MTX • Placebo + MTX | • van der Heijde mTSS (Change from Baseline to Week 24) [3] | • this compound+MTX significantly inhibited progression vs. placebo+MTX [3]. • this compound+MTX comparable to adalimumab+MTX [3]. | | RA-BEGIN (Phase 3) [3] | DMARD-naïve patients | • this compound 4 mg • this compound 4 mg + MTX • MTX | • van der Heijde mTSS (Change from Baseline to Week 24) [3] | • this compound+MTX showed smaller mean change in mTSS vs. MTX monotherapy [3]. • this compound monotherapy also showed smaller mean change vs. MTX [3]. | | 2-Year Long-Term Extension [4] | Patients from RA-BEGIN, RA-BEAM, & RA-BUILD | this compound 2 mg & 4 mg | • van der Heijde mTSS (Change from Baseline to Year 2) [4] | • Low rates of radiographic progression maintained over 2 years [4]. • Proportions of patients without progression (ΔmTSS ≤ SDC) were significantly higher with initial this compound vs. initial MTX or placebo [4]. |
To evaluate structural joint damage, the cited studies employed standardized radiographic scoring systems and methodologies.
This compound's effect on preventing structural damage is linked to its mechanism for reducing inflammation and direct impact on bone biology.
Diagram Title: this compound Inhibits JAK-STAT Signaling Pathway
When interpreting this data for drug development:
| Study Feature / Outcome | Baricitinib | Tocilizumab | Notes & Context |
|---|---|---|---|
| 28-Day Mortality | Lower [ [1] [2]] | Higher [ [1] [2]] | Large retrospective cohort shows this compound associated with significantly lower mortality [1]. |
| Hospital Mortality | Lower [ [1]] | Higher [ [1]] | Consistent with 28-day mortality findings [1]. |
| Hospital Length of Stay | Shorter [ [1]] | Longer [ [1]] | This compound associated with significantly shorter stay [1]. |
| Safety: Infections | Lower rate of hospital-acquired infections [ [1]] | Higher rate [ [1]] | No difference in secondary bacterial infections found in another study [2]. |
| Safety: Liver Injury | Lower rate [ [2]] | Higher rate [ [2]] | Tocilizumab associated with significantly higher liver injury risk [2]. |
| Key Patient Context | Often used in less critically ill [ [3]] | Often used in more critically ill [ [3]] | "Confounding by indication" may influence mortality comparisons; tocilizumab often chosen for sicker patients [3]. |
The data in the table above is derived from robust study designs. Here are the methodologies behind the key studies cited.
This compound and tocilizumab modulate the immune system in distinct ways to counteract the cytokine storm in severe COVID-19. The diagrams below illustrate their different pathways.
Diagram: Proposed Mechanisms for COVID-19 Treatment. Tocilizumab is a monoclonal antibody that binds to IL-6 receptors, blocking IL-6-mediated signaling [5]. This compound is a Janus kinase (JAK) inhibitor that intracellularly inhibits the JAK-STAT signaling pathway used by multiple cytokines [6].
Diagram: Experimental Workflow for Key Studies. The major studies providing head-to-head comparisons use advanced observational designs and statistical techniques to emulate randomized trials and account for confounding [1] [4].
The table below synthesizes key efficacy and safety findings from major studies on baricitinib and remdesivir combination therapy.
| Study / Trial (Design) | Patient Population & Comparator | Primary Outcome: Time to Recovery (Median) | Key Secondary Outcomes | Safety Profile |
|---|
| ACTT-2 [1] (Randomized, Double-blind, Placebo-controlled) | 1,033 hospitalized adults and pediatric patients (≥2 years) with COVID-19; this compound + Remdesivir vs. Placebo + Remdesivir [1] | 7 days (this compound + Remdesivir) vs. 8 days (Placebo + Remdesivir); Rate ratio: 1.16 (95% CI: 1.01-1.32) [1]. Greater benefit in patients on high-flow oxygen/non-invasive ventilation: 10 days vs. 18 days [1] | • Odds of progression to death/ventilation at Day 29: Lower in combination group [1] • 28-day mortality: 5.1% (combination) vs. 7.8% (control) [2] | • Serious Adverse Events (SAEs): 16% (combination) vs. 21% (control) [2] | | BRD Therapy Study [3] (Retrospective Cohort) | 90 hospitalized, hypoxic COVID-19 patients; this compound + Remdesivir + Dexamethasone (n=30) vs. Remdesivir + Dexamethasone (n=60) [3] | 7 days (Triple therapy) vs. 11 days (Control); Adjusted rate ratio for recovery: 5.26 (95% CI: 1.99-13.9) [3] | • Recovery rate: 90.0% (triple) vs. 63.3% (control) [3] | • New bacterial infection: 6.7% (triple) vs. 16.7% (control); difference not statistically significant [3] | | BRD Therapy Study [4] (Single-arm) | 44 patients with severe/critical COVID-19; this compound + Remdesivir + Dexamethasone [4] | 9 days (Median time to recovery) [4] | • 28-day mortality: 2.3% (1/44 patients) • Avoidance of mechanical ventilation: 90% (17/19 patients who required oxygen at baseline) [4] | • Adverse events: 34% (15/44 patients), including liver dysfunction (11%) and thrombosis (11%) [4] |
To evaluate the combination therapy, researchers have employed several key study designs. Here are the methodologies from the cited major investigations:
ACTT-2 Trial Protocol [1]: This was a randomized, double-blind, placebo-controlled trial conducted by the National Institute of Allergy and Infectious Diseases (NIAID).
BRD Triple Therapy Study Protocol [3]: This was a single-center, retrospective cohort study.
The therapeutic efficacy of the this compound and remdesivir combination stems from its dual antiviral and anti-inflammatory action, targeting two distinct phases of severe COVID-19.
The diagram above illustrates the synergistic mechanisms:
| Study / Trial Name | Study Type & Population | Dosage | Study Duration | Key Efficacy Results (SALT Score ≤20) |
|---|---|---|---|---|
| BRAVE-AA1 & AA2 (Phase 3) [1] | RCT; Adults with severe AA | 4 mg | 52 weeks | 36.8% - 40.9% of patients |
| BRAVE-AA-PEDS (Phase 3) [2] [3] | RCT; Adolescents (12-<18) with severe AA | 4 mg | 52 weeks | 54.1% of patients (71% in those with baseline SALT 50-94) |
| Italian RWE Study [4] | Retrospective; 253 Italian adults with severe AA | 4 mg | 48 weeks | 63.2% of patients |
| Korean RWE Study [5] | Retrospective; 117 Korean adults with AA | 4 mg | 36 weeks | 55.4% (baseline SALT >50); 48.9% (baseline SALT >95) |
| Japanese RWE Study [6] | Retrospective; 17 Japanese adults with severe AA | 4 mg | 60 weeks | 58.9% at week 48; 64.7% at week 60 |
| Chinese RWE Study [7] | Retrospective; 47 Chinese patients (adults & adolescents) | 2 mg or 4 mg | ≥24 weeks | 53% at week 24; 78.7% by end of treatment (up to 104 weeks) |
The data presented above is derived from studies with rigorous methodologies.
This compound is an oral inhibitor of Janus kinase (JAK) 1 and 2. It works by targeting the immune-mediated inflammation that causes hair follicle damage in alopecia areata. The following diagram illustrates this mechanism.
While this guide focuses on this compound, other JAK inhibitors have also been approved for alopecia areata. The table below provides a high-level comparison of approved agents based on clinical trial data.
| JAK Inhibitor | Primary JAK Targets | FDA Approval for AA | Key Trial Efficacy (SALT ≤20) |
|---|---|---|---|
| This compound | JAK1, JAK2 | Adults (2022) | ~35-40% at 36 weeks [8] |
| Ritlecitinib | JAK3, TEC family | Adults & Adolescents (2023) | 23% at 24 weeks [8] |
| Deuruxolitinib | JAK1, JAK2 | Adults (2024) | 31% at 24 weeks [8] |
| Tofacitinib | JAK1, JAK3 | Off-label use | 33.8% at 24 weeks (in one study) [1] |
Research has identified several factors that can influence the likelihood of a positive response to this compound: